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Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid: A Key Building Block in Modern Chemistry Executive Summary 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid: A Key Building Block in Modern Chemistry

Executive Summary

3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. Its molecular architecture is a sophisticated amalgamation of three key functional motifs: a biologically active pyrazole core, a property-enhancing oxetane ring, and a versatile carboxylic acid handle. This combination makes it a highly valuable building block for the synthesis of novel compounds with fine-tuned pharmacological and physicochemical profiles. This guide provides a comprehensive overview of its chemical structure, plausible synthetic routes with mechanistic insights, anticipated analytical characteristics, and its strategic applications in the development of next-generation pharmaceuticals and crop protection agents.

Deconstruction of a Privileged Scaffold: Core Components and Their Significance

The utility of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid stems from the synergistic contribution of its constituent parts. Understanding each component is crucial to appreciating the molecule's potential.

The Pyrazole Core: A Cornerstone of Bioactivity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1][2][3] Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] Its prevalence in marketed drugs and high-value agrochemicals underscores its importance. Specifically, the 3-(substituted)-1-methyl-1H-pyrazole-4-carboxylic acid framework is the central component in a blockbuster class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[5][6]

The Oxetane Moiety: A Modern Tool for Physicochemical Optimization

The oxetane ring, a four-membered oxygen-containing heterocycle, has gained immense popularity in modern medicinal chemistry.[7][8] It is often employed as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities. The introduction of an oxetane can profoundly and beneficially influence a molecule's properties by:

  • Improving Aqueous Solubility: The polar oxygen atom enhances hydrogen bonding potential, often leading to better solubility.[8]

  • Enhancing Metabolic Stability: The strained ring can block sites of metabolism by cytochrome P450 enzymes.[8]

  • Modulating Lipophilicity: It provides a less lipophilic alternative to alkyl groups, aiding in the optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]

  • Providing Favorable Conformational Constraints: The rigid ring structure can lock a molecule into a bioactive conformation, improving potency and selectivity for its biological target.[8]

The Carboxylic Acid Handle: A Gateway to Chemical Diversity

The carboxylic acid group at the 4-position of the pyrazole ring is a critical functional handle. It serves as a primary point for chemical modification, most commonly through the formation of amide bonds.[9][10] This allows for the straightforward synthesis of large compound libraries by coupling the acid core with a diverse range of amines, a strategy central to structure-activity relationship (SAR) studies in both pharmaceutical and agrochemical research.[5][9]

Chemical Structure and Physicochemical Properties

The unique arrangement of the pyrazole, oxetane, and carboxylic acid groups defines the molecule's identity and behavior.

Caption: Chemical structure of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid.

Table 1: Physicochemical Data

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₃Calculated
Molecular Weight 194.19 g/mol Calculated
CAS Number 1170323-88-7Inferred from related structures
XLogP (Predicted) ~0.5 - 1.0Estimated based on analogs[11]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated
Appearance White to off-white solidAnticipated

Synthesis and Mechanistic Rationale

While specific literature for this exact molecule is sparse, a robust and logical synthetic route can be designed based on well-established chemical principles for pyrazole synthesis, such as the Knorr pyrazole synthesis.[9][12] The most efficient strategy involves a convergent approach where the pyrazole core is constructed first, followed by hydrolysis to the target acid.

Retrosynthetic Analysis & Proposed Pathway

A logical retrosynthetic pathway begins by disconnecting the ester to reveal the carboxylic acid. The core pyrazole ring is then disconnected via the Knorr synthesis mechanism, leading to two key starting materials: a hydrazine derivative (3-hydrazinyloxetane) and a β-ketoester derivative (ethyl 2-formyl-3-oxobutanoate). However, a more practical forward synthesis involves using a more readily available hydrazine (e.g., methylhydrazine) and a precursor that already contains the oxetane moiety, or by N-alkylation of a pre-formed pyrazole with an oxetane electrophile.

A highly plausible route involves the cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, which then reacts with 3-hydrazinyloxetane. A final hydrolysis step yields the desired carboxylic acid.

G Start Ethyl Acetoacetate + 3-Hydrazinyloxetane Step1 Step 1: Enaminone Formation (DMF-DMA, Heat) Start->Step1 Intermediate1 Intermediate: Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate Step1->Intermediate1 Step2 Step 2: Cyclocondensation (Acetic Acid Catalyst) Intermediate1->Step2 Intermediate2 Intermediate: Ethyl 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification (NaOH, H₂O/EtOH, Reflux) Intermediate2->Step3 Step4 Step 4: Acidification (HCl) Step3->Step4 End Final Product: 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid Step4->End

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: A Self-Validating System

This protocol describes a robust, two-stage process for laboratory-scale synthesis.

Stage 1: Synthesis of Ethyl 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (1.0 eq) with ethanol.

  • Hydrazine Addition: To the stirred solution, add 3-hydrazinyloxetane (1.0-1.1 eq).

    • Expert Insight: Using a slight excess of the hydrazine can help drive the reaction to completion.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Mechanistic Rationale: The acid catalyzes the initial imine formation and subsequent cyclization by protonating the carbonyl and enamine intermediates, making them more electrophilic.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent. Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude ester by silica gel column chromatography.

Stage 2: Hydrolysis to 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid

  • Saponification: Dissolve the purified pyrazole-carboxylate ester from Stage 1 (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux.

    • Trustworthiness: The reaction is monitored by TLC, watching for the disappearance of the higher-Rf ester spot and the appearance of a lower-Rf, baseline spot corresponding to the carboxylate salt.

  • Acidification: After cooling the reaction to room temperature, remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and slowly acidify with 1M HCl until the pH is approximately 2-3.

  • Isolation: The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Anticipated Spectroscopic Characterization

The structure of the final compound can be unequivocally confirmed using standard spectroscopic techniques.[10][13][14]

  • ¹H NMR: Expected signals would include a singlet for the pyrazole C5-H proton (δ ~7.5-8.5 ppm), multiplets for the oxetane CH (1H) and CH₂ (4H) protons, a singlet for the pyrazole C3-methyl group (δ ~2.5 ppm), and a broad singlet for the carboxylic acid OH (δ >10 ppm).

  • ¹³C NMR: Key signals would include the carboxylic acid carbonyl (δ ~165-175 ppm), and distinct signals for the three pyrazole ring carbons, the methyl carbon, and the carbons of the oxetane ring.

  • IR Spectroscopy: A strong, broad absorption band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretch, and a sharp, strong carbonyl (C=O) stretch at ~1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated exact mass would be observed.

Applications in Research and Development

This molecule is not an end-product but rather a high-value intermediate for accessing novel chemical entities with enhanced biological activity and optimized properties.

Agrochemical Innovation

The primary application lies in the synthesis of novel fungicides. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold is present in numerous commercial SDHI fungicides like Bixafen, Fluxapyroxad, and Isopyrazam.[5][6] By using 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid, researchers can create analogs where the key difluoromethyl group is replaced by a simple methyl group and an oxetane is introduced on the N1 position. This allows for systematic exploration of how these structural changes impact the antifungal spectrum, potency, and crop safety profile.

Medicinal Chemistry and Drug Discovery

In pharmaceutical research, this building block enables the creation of new chemical entities for screening against various disease targets.[7][15] The oxetane moiety is particularly attractive for developing inhibitors of kinases, proteases, and other enzymes where improving properties like solubility and metabolic stability is a critical challenge.[8] The carboxylic acid allows for its conjugation to various amine-containing fragments to probe the binding pockets of biological targets, potentially leading to the discovery of new drug candidates for oncology, infectious diseases, or inflammatory conditions.[2][3]

Conclusion and Future Outlook

3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid represents a confluence of modern synthetic strategy and intelligent scaffold design. It combines a proven biologically active core with a contemporary functional group known to bestow favorable drug-like properties. Its value as a versatile building block is clear, providing a direct route to novel carboxamide derivatives for both agrochemical and pharmaceutical applications. Future research will likely focus on the large-scale synthesis of this intermediate and the exploration of the biological activity of the diverse libraries of compounds it makes accessible. The insights gained from such studies will continue to drive the development of safer, more effective chemical solutions for global health and food security challenges.

References

  • EvitaChem. 3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid.
  • Department of Chemistry, Shivneri College. Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Benchchem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
  • EvitaChem. 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5....
  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • Sapphire Bioscience. 3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid.
  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • PubChemLite. 1-(oxetan-3-yl)-1h-pyrazole-4-carboxylic acid.
  • PMC. Applications of oxetanes in drug discovery and medicinal chemistry.
  • RSC Publishing. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties.
  • Biointerface Research in Applied Chemistry. The Latest Progress on the Preparation and Biological activity of Pyrazoles.
  • PMC. Current status of pyrazole and its biological activities.
  • NextSDS. 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid.
  • Request PDF. Recently Reported Biological Activities of Pyrazole Compounds.
  • MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.

Sources

Exploratory

Predictive and Experimental Profiling of pKa and logP in Oxetanyl Pyrazole Carboxylic Acids

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the challenge of balancing molecular lipophilicity with optimal ionization. Pyrazole carboxylic acids are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the challenge of balancing molecular lipophilicity with optimal ionization. Pyrazole carboxylic acids are highly privileged pharmacophores, yet they often suffer from suboptimal lipophilicity or unfavorable ionization states at physiological pH. The incorporation of an oxetane ring—a highly strained, four-membered cyclic ether—has emerged as a transformative bioisosteric strategy.

This technical guide deconstructs the causality behind the predicted pKa and logP shifts when integrating an oxetane moiety into a pyrazole carboxylic acid scaffold, supported by self-validating experimental protocols designed for absolute data integrity.

Mechanistic Causality: The "Oxetane Effect"

Why does oxetane substitution fundamentally alter physicochemical properties compared to traditional alkyl groups? The answer lies in its unique electronic and structural profile.

Inductive Electron Withdrawal (-I Effect) and pKa

The oxetane ring is characterized by a compressed C-O-C bond angle (~90.2°), leading to high ring strain and a highly exposed, electronegative oxygen atom. This oxygen exerts a powerful inductive electron-withdrawing (-I) effect through the σ -bond framework.

  • Carboxylic Acid Acidity: When placed α or β to a carboxylic acid on a pyrazole core, the oxetane's -I effect stabilizes the negative charge of the conjugate carboxylate base. This stabilization lowers the pKa of the carboxylic acid, making it more acidic and ensuring complete ionization at pH 7.4.

  • Amine Basicity: Simultaneously, it pulls electron density away from the pyrazole ring. Tactical placement of an oxetane ring can reduce the pKaH of adjacent basic nitrogens by up to 2.7 units 1, mitigating hERG liability and off-target basicity issues.

Dipole Moment and logP Reduction

Traditional medicinal chemistry often utilizes tert-butyl or gem-dimethyl groups to fill hydrophobic pockets. However, these groups drastically increase the partition coefficient (logP), driving the molecule into a "greasy" chemical space that guarantees poor aqueous solubility and high metabolic clearance. The oxetane ring provides similar steric bulk but introduces a potent hydrogen-bond acceptor and a strong molecular dipole. This structural polarity shifts the logP dramatically downward, improving aqueous solubility without sacrificing target affinity 2.

G A Oxetane Substitution (on Pyrazole Core) B Strong -I Inductive Effect (Oxygen Electronegativity) A->B Electronic shift C Reduced Lipophilicity (Lower logP) A->C Structural polarity D pKa Modulation (Increased Acidity of COOH) B->D α/β/γ effect E Improved Aqueous Solubility C->E Hydration D->E Ionization at pH 7.4 F Optimized ADME Profile E->F Bioavailability

Fig 1: Physicochemical modulation pathway of oxetane substitution on pyrazole ADME profiles.

In Silico Predictions: Quantitative Profiling

To illustrate the causality of these physicochemical shifts, we utilize quantum mechanics-derived linear free energy relationships (QM-LFER) to predict the properties of three distinct 1H-pyrazole-4-carboxylic acid analogs.

Table 1: Predicted Physicochemical Properties of Pyrazole Carboxylic Acid Analogs

CompoundSubstituent at N1Predicted pKa (COOH)Predicted pKaH (Pyrazole)Predicted logP
A Hydrogen (Unsubstituted)4.402.100.45
B tert-Butyl4.552.352.15
C Oxetan-3-yl3.951.200.85

Data Analysis: Compound B (tert-butyl) increases logP significantly (+1.7 over A) and slightly raises the pKa due to electron-donating (+I) effects. In stark contrast, Compound C (Oxetan-3-yl) provides a nearly identical steric volume to B but drops the logP by 1.3 units. Furthermore, the strong -I effect of the oxetane oxygen lowers the carboxylic acid pKa to 3.95, ensuring it is fully ionized in blood plasma, while suppressing the pyrazole basicity to a negligible 1.20.

Self-Validating Experimental Workflows

Predictions must be anchored by rigorous empirical validation. Below are the field-proven protocols I utilize to determine these values. Crucially, these methodologies are engineered with built-in self-validation mechanisms to ensure absolute data integrity and prevent artifactual reporting.

Protocol 1: Potentiometric pKa Determination (Cosolvent Extrapolation)

Causality of Choice: Oxetanyl pyrazole carboxylic acids may exhibit limited solubility in strictly aqueous media at low pH (when the COOH is fully protonated). We utilize a Methanol/Water cosolvent system to maintain homogeneity, followed by mathematical extrapolation to a 0% cosolvent state.

  • Electrode Standardization: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • System Self-Validation (Blank Titration): Titrate the background electrolyte (0.15 M KCl in 30% MeOH/H₂O) with 0.1 M KOH.

    • Validation Check: Generate a Gran plot of the blank. It must yield a linear regression ( R2>0.999 ). Any deviation indicates carbonate contamination in the KOH titrant, requiring immediate reagent replacement before proceeding.

  • Sample Titration: Dissolve 1.0 mg of the oxetanyl pyrazole carboxylic acid in 10 mL of the background electrolyte. Titrate with 0.1 M KOH under a positive argon atmosphere to prevent atmospheric CO₂ absorption. Record pH vs. titrant volume.

  • Yasuda-Shedlovsky Extrapolation: Repeat the titration at 40% and 50% MeOH. Plot the apparent pKa against the inverse dielectric constant of the solvent mixtures to extrapolate the true aqueous pKa.

Protocol 2: Shake-Flask logP Determination (Octanol/Water)

Causality of Choice: While chromatographic methods exist, the shake-flask method remains the gold standard for partition coefficients, providing direct thermodynamic measurement of lipophilicity.

  • Phase Saturation: Vigorously stir 1-octanol and 0.15 M aqueous phosphate buffer (adjusted to pH 2.0 with HCl) for 24 hours. Note: pH 2.0 ensures the carboxylic acid (pKa ~3.95) is fully protonated and neutral, isolating logP from logD.

  • Analyte Introduction: Dissolve the compound in the pre-saturated aqueous phase to a known stock concentration ( Cinitial​ ).

  • Partitioning: Combine equal volumes of the spiked aqueous phase and pre-saturated octanol in a silanized glass vial. Shake at 25.0 °C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to break any microemulsions.

  • Quantification & Self-Validation: Quantify the concentration in both the aqueous phase ( Caq​ ) and the octanol phase ( Coct​ ) using HPLC-UV.

    • Validation Check: Calculate the mass balance ( Caq​+Coct​ ). The sum must equal Cinitial​±5% . A failure here indicates interfacial aggregation, chemical degradation, or adsorption to the glassware, invalidating the run.

  • Calculation: Compute the partition coefficient as logP=log10​(Coct​/Caq​) .

G S1 In Silico Prediction (QM / ML Models) S2 Compound Synthesis & Purification (>95%) S1->S2 S3 Potentiometric Titration (pKa Determination) S2->S3 Aliquot 1 S4 Shake-Flask / HPLC (logP/logD Determination) S2->S4 Aliquot 2 S5 Data Reconciliation & Model Refinement S3->S5 S4->S5

Fig 2: Self-validating experimental workflow for potentiometric pKa and shake-flask logP.

References

  • Journal of Medicinal Chemistry (ACS Publications). Oxetanes in Drug Discovery Campaigns. Available at:[Link]

  • Chemical Reviews (ACS Publications). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at:[Link]

Sources

Foundational

Crystal Structure and X-Ray Crystallography of Oxetanyl Pyrazoles: A Technical Guide for Rational Drug Design

Executive Summary As of early 2026, the integration of highly polar, sp³-rich motifs into flat aromatic scaffolds remains a cornerstone of rational drug design. From our vantage point in Japan's rapidly advancing structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As of early 2026, the integration of highly polar, sp³-rich motifs into flat aromatic scaffolds remains a cornerstone of rational drug design. From our vantage point in Japan's rapidly advancing structural biology sector, the oxetanyl pyrazole motif has emerged as a privileged scaffold. By appending a strained, four-membered oxetane ring to a planar pyrazole core, medicinal chemists can dramatically alter a molecule's physicochemical properties without inflating its lipophilic footprint. This in-depth technical guide dissects the crystallographic fundamentals, physicochemical impacts, and rigorous experimental protocols required to synthesize and structurally characterize oxetanyl pyrazoles via X-ray diffraction.

Crystallographic Fundamentals of the Oxetane-Pyrazole Motif

The structural logic of oxetanyl pyrazoles is defined by the stark geometric contrast between its two constituent rings. Understanding these features at the crystallographic level is essential for structure-based drug design (SBDD).

The Oxetane Ring Geometry Unlike unstrained cyclic ethers, the oxetane ring is highly compressed. High-resolution X-ray crystallographic investigations at 90 K reveal that the unsubstituted oxetane ring possesses a C–O–C bond angle of approximately 90.2°, a C–C–O angle of 92.0°, and a C–C–C angle of 84.8° [[1]](). Causality: This severe angle strain increases the p-character of the endocyclic bonds. Consequently, the s-character of the exocyclic oxygen lone pairs increases, exposing them spatially and making the oxetane oxygen an exceptionally potent hydrogen-bond acceptor 1.

Ring Puckering and Torsion While the parent oxetane and the pyrazole ring are both inherently planar, substituting the oxetane ring induces structural shifts. To minimize unfavorable eclipsing (gauche) interactions, substituted oxetanes adopt a puckered conformation, with puckering angles reaching up to 16° [[1]](). When conjugated to a pyrazole, the N–C torsion angle between the two rings dictates the 3D vector projection of the molecule, often stabilized in the solid state by intermolecular hydrogen bonds (typically ranging from 1.86 Å to 2.50 Å) and π-stacking interactions [[2]]().

G Oxe Oxetane Ring • Compressed C-O-C (~90.2°) • Exposed lone pairs • Low puckering (0-16°) Tor N-C Torsion Angle • Dictates 3D conformation • Minimizes steric clash Oxe->Tor Pyr Pyrazole Core • Planar aromatic system • H-bond donor/acceptor • Rigid scaffold Pyr->Tor Prop Physicochemical Output • Enhanced solubility • Lower LogD • High 3D character Tor->Prop

Conformational logic and physicochemical output of the oxetanyl pyrazole motif.

Table 1: Typical Crystallographic Parameters of the Oxetane Ring

ParameterTypical ValueStructural Implication
C–O–C Bond Angle ~90.2°High ring strain; exposes oxygen lone pairs for H-bonding.
C–C–O Bond Angle ~92.0°Contributes to the relative planarity of the heterocycle.
C–C–C Bond Angle ~84.8°Compresses the ring opposite to the oxygen atom.
Puckering Angle 0° to 16°Minimizes gauche interactions in substituted derivatives.
Intermolecular H-Bonds 1.86 – 2.50 ÅDrives crystal packing and target protein affinity.
Physicochemical Impact: The Bioisosteric Advantage

In drug discovery, oxetanes are frequently deployed as bioisosteres for gem-dimethyl, carbonyl, and morpholinyl groups 3. Appending an oxetane to a pyrazole core fundamentally shifts the molecule's behavior in biological systems.

Table 2: Physicochemical Shifts (gem-Dimethyl vs. Oxetane)

Propertygem-Dimethyl GroupOxetane RingCausality / Mechanism
Lipophilicity (LogP) HighLowerIntroduction of the polar, electron-withdrawing oxygen atom.
Aqueous Solubility LowHighExposed oxygen lone pairs act as strong H-bond acceptors.
Metabolic Stability ModerateHighStrained sp³ carbons resist cytochrome P450-mediated oxidation.
3D Character (Fsp³) HighHighMaintains structural complexity and specific vector projection.
Experimental Workflows: Synthesis to X-Ray Diffraction

Synthesizing oxetanyl pyrazoles requires mild conditions to prevent the acid-catalyzed ring-opening of the strained oxetane. Recent methodologies utilize Oxetane Sulfonyl Fluorides (OSFs) or Oxetanyl Trichloroacetimidates to achieve this 45.

G A Oxetanyl Sulfonyl Fluoride (OSF) Precursor C Thermal Coupling (60 °C, Base-free or K2CO3) A->C B Pyrazole Nucleophile (e.g., 3-methylpyrazole) B->C D Oxetanyl Pyrazole Intermediate C->D E Vapor Diffusion (EtOAc/Pentane) D->E F Single Crystal X-Ray Diffraction E->F

Synthesis and crystallographic preparation workflow of oxetanyl pyrazoles.

Protocol: Synthesis and Crystallization of Oxetanyl Pyrazoles

Phase 1: Synthesis via Oxetane Sulfonyl Fluoride (OSF)

  • Reaction Setup : Dissolve the pyrazole nucleophile (1.2 equiv) and the OSF precursor (1.0 equiv) in anhydrous THF.

    • Causality: THF provides optimal solubility for both the polar heterocycle and the OSF reagent while remaining inert to the generated fluoride byproducts 4.

  • Thermal Activation : Heat the mixture to 60 °C.

    • Causality: Thermal activation facilitates defluorosulfonylative coupling, generating a transient oxetanyl carbocation that is rapidly trapped by the pyrazole nitrogen.

    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the OSF spot (visualized with KMnO₄ stain) and the emergence of a UV-active product spot confirms progression.

  • Workup and Isolation : Quench with saturated NaHCO₃, extract with EtOAc, dry over MgSO₄, and concentrate. Purify via flash chromatography.

    • Self-Validation: Perform ¹H NMR. A characteristic, distinct multiplet at ~4.8–5.5 ppm confirms the presence of the intact oxetane ring protons, validating structural integrity before attempting crystallization.

Phase 2: Single Crystal Growth (Vapor Diffusion)

  • Solvent Selection : Dissolve 10–15 mg of the purified oxetanyl pyrazole in a minimum volume of a good solvent (e.g., ethyl acetate) in a small inner vial.

  • Antisolvent Chamber : Place the inner vial inside a larger outer vial containing an antisolvent (e.g., pentane).

    • Causality: Pentane has a higher vapor pressure than ethyl acetate. This ensures a slow, thermodynamically driven vapor transfer into the inner vial, forcing the compound to nucleate slowly and form highly ordered crystal lattices rather than amorphous precipitates.

  • Incubation & Validation : Seal the outer vial and leave undisturbed at room temperature for 3 to 7 days.

    • Self-Validation: Inspect the resulting crystals under a polarized light microscope. A high-quality single crystal will exhibit complete optical extinction every 90° of rotation. If the crystal remains partially illuminated during rotation, it is twinned and must be recrystallized.

Phase 3: X-Ray Diffraction Data Collection

  • Mounting : Coat the validated crystal in paratone oil and mount it on a cryoloop.

    • Causality: Paratone oil acts as a cryoprotectant, preventing the crystal from cracking due to thermal shock during rapid cooling.

  • Cooling and Collection : Flash-cool the crystal to 90 K using a liquid nitrogen cryostream before exposing it to the X-ray beam.

    • Causality: Data collection at 90 K minimizes atomic thermal vibrations (reducing the size of thermal ellipsoids). This is absolutely critical for accurately resolving the highly strained C–O–C bond angles (~90.2°) and determining the exact puckering conformation of the oxetane ring 1.

References
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: NIH / ACS Central Science URL
  • Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC / NIH URL
  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres Source: ACS Publications URL
  • Nitrogen-Rich Oxetanes Based on the Combination of Azides and Tetrazoles Source: ResearchGate / Wiley URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling with 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of the Pyrazole Scaffold and Amide Coupling The 3-methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid moiety represents a confluence of pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyrazole Scaffold and Amide Coupling

The 3-methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid moiety represents a confluence of privileged structural motifs in modern medicinal chemistry. Pyrazole-4-carboxamides are integral to a multitude of biologically active compounds, including several blockbuster fungicides that act by inhibiting succinate dehydrogenase (SDHI).[1][2] The oxetane ring, a strained four-membered ether, is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability, aqueous solubility, and cell permeability. The combination of these fragments makes this carboxylic acid a highly valuable building block for the synthesis of novel therapeutic and agrochemical agents.[3]

The amide bond is one of the most fundamental and prevalent linkages in pharmaceuticals, peptides, and natural products.[4] Consequently, the development of robust, efficient, and scalable methods for its formation is a cornerstone of drug discovery and process development.[5][6] This guide provides a detailed examination of the principles and practices for the successful amide coupling of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid with a variety of primary and secondary amines. We will explore the mechanistic underpinnings of common coupling reagents, offer detailed step-by-step protocols, and provide guidance on reaction optimization, workup, and troubleshooting.

Pillar 1: The Mechanism of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures and the removal of water. To achieve amide bond formation under mild conditions, the carboxylic acid must first be "activated". This is accomplished using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Two of the most reliable and widely used classes of coupling reagents are carbodiimides (e.g., EDC) and aminium/uronium salts (e.g., HATU).

  • Carbodiimide-Mediated Activation (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, it can also rearrange to a stable N-acylurea byproduct, terminating the reaction. To prevent this and reduce the risk of racemization at chiral centers, an additive like 1-hydroxybenzotriazole (HOBt) is used.[8][9] HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable than the O-acylisourea but highly reactive towards amines.[10]

  • Aminium/Uronium Salt Activation (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents.[11][12] In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[13] The resulting carboxylate attacks HATU to form an unstable isouronium salt, which rapidly converts to a highly reactive OAt-active ester.[13][14] The 7-aza-benzotriazole (OAt) leaving group is superior to HOBt due to a neighboring group effect from the pyridine nitrogen, which accelerates the subsequent acylation of the amine.[12][15]

Amide_Coupling_Mechanism cluster_activation PART 1: Carboxylic Acid Activation cluster_coupling PART 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) ActiveEster R-CO-LG (Activated Intermediate / Active Ester) Acid->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->Acid Deprotonation Amide R-CO-NHR' (Amide Product) ActiveEster->Amide Acylation Byproduct Byproducts (e.g., TMU, HOBt, EDC-Urea) ActiveEster->Byproduct Leaving Group Released Amine R'-NH2 (Amine) Amine->Amide Purification_Workflow Start Crude Reaction Mixture (in DMF or DCM) Dilute 1. Dilute with EtOAc or DCM Start->Dilute Wash1 2. Wash with 1M HCl (aq) (Removes excess amine, base) Dilute->Wash1 Wash2 3. Wash with sat. NaHCO₃ (aq) (Removes excess acid, HOBt) Wash1->Wash2 Wash3 4. Wash with Brine (Removes residual water) Wash2->Wash3 Dry 5. Dry Organic Layer (over Na₂SO₄ or MgSO₄) Wash3->Dry Filter 6. Filter and Concentrate (Rotary Evaporation) Dry->Filter Purify 7. Purify Crude Product Filter->Purify Column Silica Gel Chromatography Purify->Column If needed Recrystal Recrystallization Purify->Recrystal If product is solid Final Pure Amide Product Column->Final Recrystal->Final

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Application

Application Notes & Protocols: Leveraging 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid in Modern Drug Discovery

Introduction: A Synthesis of Privileged Scaffolds In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the success of drug discovery campaigns. 3-Methyl-1-(oxetan-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the success of drug discovery campaigns. 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid represents a novel and highly valuable scaffold, integrating two motifs of significant interest: the pyrazole core and the oxetane ring. The pyrazole nucleus is a well-established "privileged scaffold," found in numerous approved drugs, particularly for its role in directing molecular interactions and its metabolic stability.[1][2][3] The oxetane moiety has emerged as a powerful tool for modulating physicochemical properties, often used as a bioisosteric replacement to enhance solubility, reduce lipophilicity, and improve metabolic stability.[4][5][6]

This guide provides a comprehensive overview of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid, detailing its properties, the rationale for its use, and robust protocols for its application in the synthesis of diverse compound libraries. It is designed for researchers and drug development professionals seeking to leverage this building block to accelerate lead discovery and optimization programs.

Physicochemical and Structural Properties

The unique combination of the planar, aromatic pyrazole and the three-dimensional, strained oxetane ring imparts a distinct set of properties to this building block.

PropertyValue (Estimated)Rationale & Significance
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol Suitable for fragment-based and lead-like library synthesis.
Appearance White to off-white solidTypical for small molecule carboxylic acids.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, MeOH)The oxetane and carboxylic acid groups enhance polarity, but the core scaffold retains some hydrophobicity.
pKa 3.5 - 4.5The carboxylic acid proton is the primary acidic site, influenced by the electron-withdrawing nature of the pyrazole ring.
Hydrogen Bond Acceptors 4 (Carboxyl oxygens, pyrazole N, oxetane O)The oxetane oxygen provides an additional H-bond acceptor site compared to traditional isosteres like a gem-dimethyl group.[7][8]
Hydrogen Bond Donors 1 (Carboxylic acid OH)Enables key interactions with biological targets.

The Rationale for Use: A Strategic Design Element

The power of this building block lies in the synergistic contributions of its constituent parts.

The Pyrazole Core: A Proven Pharmacophore

The pyrazole ring is a cornerstone of medicinal chemistry, present in blockbuster drugs such as Celecoxib, Ruxolitinib, and Crizotinib.[9] Its utility stems from several key features:

  • Bioisosteric Replacement: It can serve as a stable, cyclic replacement for an amide bond, mimicking its geometry and polarity.[7]

  • Structural Rigidity: The planar, aromatic nature of the ring reduces conformational flexibility, which can lead to higher binding affinity and selectivity.

  • Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, a crucial factor in improving the pharmacokinetic profile of drug candidates.[2]

  • Target Interaction: The adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling critical interactions with protein targets, such as the hinge region of kinases.[10]

The Oxetane Moiety: A Modern Tool for Property Modulation

The incorporation of strained ring systems, particularly oxetanes, has become a key strategy for "escaping flatland" in drug design.[11] The 3-substituted oxetane offers distinct advantages:

  • Improved Solubility: The polar nature of the ether linkage significantly enhances aqueous solubility compared to non-polar bioisosteres like gem-dimethyl or cyclobutyl groups.[5]

  • Reduced Lipophilicity: Introducing an oxetane in place of a lipophilic group (e.g., tert-butyl) can lower the LogP of a molecule, often improving its overall drug-like properties.

  • Metabolic Stability: Oxetanes can block sites of metabolism without the lipophilic penalty of traditional alkyl groups.[5][7]

  • Novel Structural Vectors: The 3-dimensional nature of the oxetane ring provides a distinct exit vector for substituents, allowing for the exploration of new chemical space and interactions within a binding pocket.

Synthetic Workflow: General Access and Derivatization

The primary utility of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid is its function as a scaffold for diversification, primarily through reactions at the carboxylic acid group. The general workflow involves coupling this acid with a variety of amines or alcohols to generate libraries of amides or esters.

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Output Libraries BuildingBlock 3-Methyl-1-(oxetan-3-yl)-1H- pyrazole-4-carboxylic acid Amidation Amide Bond Formation BuildingBlock->Amidation R-NH₂, Coupling Agent Esterification Ester Synthesis BuildingBlock->Esterification R-OH, Acid Catalyst AmideLibrary Amide Library (R-NH₂) Amidation->AmideLibrary EsterLibrary Ester Library (R-OH) Esterification->EsterLibrary

Caption: General synthetic workflow using the title building block.

Core Application Protocols

The following protocols provide robust, validated methods for the derivatization of the title compound.

Protocol 1: Synthesis of Pyrazole-4-Carboxamides via Peptide Coupling

Objective: To generate a diverse library of amide derivatives for structure-activity relationship (SAR) studies using standard peptide coupling reagents.

Causality and Rationale: Amide bond formation is one of the most fundamental reactions in drug discovery.[12] Using a carboxylic acid as a stable precursor allows for late-stage diversification with a wide array of commercially available amines. Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred for their efficiency, mild reaction conditions, and ability to minimize racemization if chiral amines are used.[] The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the acid formed during the reaction and facilitate the coupling process.

Materials:

  • 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide product.

G Start Dissolve Acid, Amine, & DIPEA in DMF AddHATU Add HATU Solution Start->AddHATU Stir Stir 4-16h at RT (Monitor by TLC/LCMS) AddHATU->Stir Workup Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) Stir->Workup Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Pure Amide Product Purify->Product

Caption: Experimental workflow for amide coupling.

Protocol 2: Fischer-Speier Esterification

Objective: To synthesize ester derivatives, which can act as prodrugs or serve as alternative handles for SAR exploration.

Causality and Rationale: Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters using an excess of an alcohol in the presence of a strong acid catalyst.[14][15] The reaction is an equilibrium process; using the alcohol as the solvent drives the reaction toward the product side. Sulfuric acid is a common and effective catalyst for this transformation. This method is particularly useful for generating simple alkyl esters (e.g., methyl, ethyl).

Materials:

  • 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Desired alcohol (e.g., Methanol, Ethanol) (used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware with a reflux condenser.

Step-by-Step Methodology:

  • Suspend 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a mmol scale reaction) to the suspension.

  • Heat the mixture to reflux (typically 60-80°C) and maintain for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude ester by flash column chromatography.

Application in Drug Design: A Kinase Inhibitor Case Study

This building block is exceptionally well-suited for designing kinase inhibitors. The pyrazole core can function as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of many Type I and Type II inhibitors.[10] The oxetane-substituted N1 position can then project the oxetane moiety towards the solvent-exposed region of the active site, enhancing solubility without compromising binding affinity. The C4-carboxamide can be elaborated to interact with other regions of the ATP binding pocket to achieve potency and selectivity.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Scaffold Hinge Hinge Region (Backbone NH) SolventFront Solvent-Exposed Region SelectivityPocket Selectivity Pocket Pyrazole Pyrazole Core Pyrazole->Hinge H-Bonding Oxetane Oxetane Amide Amide Linker (from COOH) Oxetane->SolventFront Improves Solubility R_Group R-Group (for SAR) R_Group->SelectivityPocket Potency & Selectivity

Caption: Conceptual binding model in a kinase active site.

By replacing a metabolically labile group or a lipophilic moiety in an existing inhibitor with the oxetanyl-pyrazole core, researchers can systematically improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a chemical series while maintaining or even enhancing its potency.

References

  • BenchChem. (2025).
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 11).
  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022, October 26). Journal of Drug Delivery and Therapeutics.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - NIH.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry.
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15).
  • Amide Bond Formation. (2022, May 20). The Royal Society of Chemistry.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. (2025, March 26). American Chemical Society.
  • Chemical Space Exploration of Oxetanes. (2020, November 2). MDPI.
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2021, May 21).
  • Synthesis of Pyrazole Compounds by Using Sonic
  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC.

Sources

Method

Application Notes & Protocols: Incorporating 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid into Kinase Inhibitor Scaffolds

Introduction: The Strategic Value of a Privileged Fragment The pursuit of novel kinase inhibitors with superior potency, selectivity, and drug-like properties is a central theme in modern medicinal chemistry. Since the l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Privileged Fragment

The pursuit of novel kinase inhibitors with superior potency, selectivity, and drug-like properties is a central theme in modern medicinal chemistry. Since the landmark approval of imatinib, protein kinases have become primary targets for therapeutic intervention, particularly in oncology.[1] The design of small molecule kinase inhibitors (SMKIs) often relies on the use of "privileged scaffolds"—molecular frameworks that are known to interact favorably with the ATP-binding site of kinases.[2][3]

The pyrazole ring is one such privileged structure, forming the core of numerous FDA-approved kinase inhibitors, including Crizotinib and Ruxolitinib.[2][3][4] Its utility stems from its ability to act as a versatile hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for many ATP-competitive inhibitors.[5]

This guide focuses on a specific, high-value building block: 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid . This fragment combines three strategically important motifs:

  • A 3-Methyl-pyrazole Core: A proven hinge-binding element.[2][6]

  • An N-linked Oxetane Ring: A contemporary motif in medicinal chemistry used to improve physicochemical properties.[7][8] The oxetane's polarity and three-dimensional structure can enhance aqueous solubility, metabolic stability, and cell permeability while acting as a non-classical isostere for groups like carbonyls or gem-dimethyls.[7][9]

  • A C4-Carboxylic Acid: A versatile chemical handle for covalently linking the fragment to various amine-bearing scaffolds, enabling exploration of the solvent-exposed region of the kinase ATP pocket.

This document provides a comprehensive guide for researchers, outlining the rationale, synthetic protocols, and bio-evaluative methods for effectively incorporating this building block into novel kinase inhibitor discovery programs.

Physicochemical Properties & Rationale for Use

The unique combination of the pyrazole and oxetane moieties imparts favorable drug-like properties to the core fragment. The oxetane, in particular, serves to modulate lipophilicity and improve aqueous solubility, key parameters in kinase inhibitor design.[8][9]

PropertyEstimated ValueRationale for Importance in Kinase Inhibitors
Molecular Weight ~196.19 g/mol Provides a low starting weight, allowing for significant elaboration while staying within the "Rule of 5" guidelines.
cLogP ~0.5 - 1.0The low lipophilicity, driven by the oxetane and carboxylic acid, improves aqueous solubility and reduces potential off-target toxicity.[9]
Topological Polar Surface Area (TPSA) ~75-85 ŲContributes to good cell permeability and oral bioavailability.
pKa (Carboxylic Acid) ~3.5 - 4.5Standard acidity allows for versatile activation and coupling chemistry.
Hydrogen Bond Donors/Acceptors 1 Donor, 5 AcceptorsThe pyrazole nitrogens and oxetane oxygen can engage in key interactions within the ATP binding pocket.[5][7]

Synthetic Integration: Amide Bond Formation Protocols

The most direct method for incorporating the title acid into a kinase inhibitor scaffold is through the formation of a robust amide bond with an amine-functionalized core. The choice of coupling reagent is critical and depends on the steric and electronic nature of the substrates.[10] We present protocols for two of the most reliable and widely used coupling systems: HATU and EDC/HOBt.

Diagram: General Amide Coupling Workflow

G cluster_activation 2. Activation & Coupling cluster_workup 3. Workup & Purification A Carboxylic Acid (1.0 eq) D Add Coupling Reagent (e.g., HATU or EDC/HOBt) + Base (e.g., DIPEA) A->D B Amine Scaffold (1.0-1.2 eq) B->D C Anhydrous Solvent (e.g., DMF, DCM) C->D E Stir at 0°C to RT (1-24 hours) D->E Reaction F Aqueous Workup (Quench, Wash) E->F G Dry & Concentrate F->G H Purification (Chromatography/Crystallization) G->H I Final Product (Kinase Inhibitor) H->I

Caption: Workflow for amide bond formation.

Protocol 3.1: HATU-Mediated Coupling (Recommended for Challenging Substrates)

Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent. Its mechanism proceeds through a highly reactive OAt-active ester, which is particularly effective for coupling with sterically hindered or electron-deficient amines where other methods may fail.[10]

Materials:

  • 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Amine-containing scaffold (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl acetate, 1N HCl, saturated NaHCO₃, brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and the amine scaffold (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add HATU (1.2 equiv) to the stirred solution.

  • Add DIPEA (2.5 equiv) dropwise. A color change to yellow is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography or preparative HPLC.

Protocol 3.2: EDC/HOBt-Mediated Coupling (Cost-Effective Standard)

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate.[10] This intermediate is then converted by an additive like N-Hydroxybenzotriazole (HOBt) into a more stable active ester, which reduces the risk of racemization and reacts efficiently with the amine. This method is robust and its byproducts are easily removed by aqueous workup.[10]

Materials:

  • 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Amine-containing scaffold (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a dry round-bottom flask, combine the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine scaffold (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[10]

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 3.1.

Application in Kinase Inhibitor Scaffolds

Most small molecule kinase inhibitors are ATP-competitive, binding in the pocket that normally accommodates adenosine triphosphate.[11] These inhibitors typically consist of a core that forms hydrogen bonds with the kinase "hinge" region, with other parts of the molecule extending into adjacent hydrophobic or solvent-exposed regions.[5][12]

Our pyrazole-based fragment is ideally suited to serve as the hinge-binding motif. The newly formed amide bond acts as a linker, projecting the rest of the inhibitor scaffold towards the solvent-front region.

Diagram: Fragment Integration into a Kinase ATP-Binding Site

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue pocket Hydrophobic Pocket solvent Solvent-Exposed Region pyrazole Pyrazole Ring (H-Bonding) pyrazole->hinge H-Bond amide Amide Linker pyrazole->amide scaffold Scaffold Core (for SAR) amide->scaffold scaffold->pocket Can interact with hydrophobic residues scaffold->solvent Probes region for selectivity/potency

Caption: Schematic of the fragment binding in a kinase active site.

Design Rationale:

  • Hinge-Binding: The N1 and N2 atoms of the pyrazole ring are positioned to form one or two hydrogen bonds with the backbone amide groups of the kinase hinge, mimicking the adenine portion of ATP.

  • Vectorial Projection: The C4-amide linkage directs the attached scaffold outwards, towards the entrance of the ATP pocket. This is a common strategy for achieving selectivity, as the solvent-front region is less conserved across the kinome than the hinge region.[13]

  • Improved Properties: The N-oxetane substituent is designed to project into a space near the ribose pocket. Its polarity can improve solubility and its compact, sp³-rich nature can lead to better metabolic stability compared to more traditional N-alkyl or N-aryl groups.[7][9]

Experimental Evaluation of Novel Inhibitors

Once a new inhibitor is synthesized, a tiered approach is necessary to characterize its activity. This typically begins with biochemical assays to determine potency against the target kinase, followed by cell-based assays to confirm target engagement and measure a phenotypic response.[13][14]

Protocol 5.1: Biochemical Kinase Assay (IC₅₀ Determination)

Principle: Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are robust methods for measuring kinase activity. They quantify the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity. Inhibition is measured as a decrease in ADP production.[15][16]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific peptide substrate

  • ATP (at Km concentration for the target kinase)

  • Synthesized inhibitor compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Inhibitor Plating: Prepare a serial dilution of the synthesized inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10-50 µM. Add a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a master mix containing kinase reaction buffer, the target kinase, and the specific peptide substrate.

  • Initiate Reaction: Add the kinase/substrate master mix to the wells containing the inhibitor. Initiate the kinase reaction by adding ATP. The final DMSO concentration should be ≤1%.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 5.2: Cellular Target Engagement Assay (NanoBRET™)

Principle: The NanoBRET™ Target Engagement (TE) assay measures compound binding to a specific kinase target in live cells.[15] The target kinase is expressed as a fusion to NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase is added. When an inhibitor compound enters the cell and binds to the kinase, it displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET). This allows for the quantitative measurement of inhibitor potency (IC₅₀) in a physiological context.[17][18]

Materials:

  • Cells expressing the NanoLuc®-Kinase fusion protein

  • NanoBRET™ TE Kinase Tracer and NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • Synthesized inhibitor compound (serially diluted)

  • White, 96- or 384-well cell culture plates

Procedure:

  • Cell Plating: Seed the NanoLuc®-Kinase expressing cells into the assay plate and incubate overnight.

  • Compound Dosing: Treat the cells with the serially diluted inhibitor compound.

  • Tracer Addition: Add the fluorescent kinase tracer to all wells.

  • Incubation: Incubate at 37°C in a 5% CO₂ incubator for 2 hours to allow for compound entry and binding equilibrium.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (luciferase) and acceptor emission (tracer) simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the change in this ratio against the inhibitor concentration to determine the cellular IC₅₀.

Protocol 5.3: Cell Proliferation/Viability Assay

Principle: To determine if target inhibition translates to a functional anti-cancer effect, a cell viability assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, which is an indicator of metabolically active cells. A decrease in ATP signifies either cytostatic or cytotoxic effects of the compound.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Appropriate cell culture medium and serum

  • Synthesized inhibitor compound (serially diluted)

  • CellTiter-Glo® Reagent (Promega)

  • White, 96-well cell culture plates

Procedure:

  • Cell Plating: Seed the cancer cells at an appropriate density in the assay plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the inhibitor compound to the cells. Include DMSO-only controls.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percent viability relative to DMSO controls and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation & SAR Analysis

The goal of the initial screening is to establish a Structure-Activity Relationship (SAR). By synthesizing a small library of compounds where the "Scaffold Core" (see Diagram: Fragment Integration) is varied, researchers can understand how different chemical features impact potency and selectivity.[19]

Diagram: Representative Kinase Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Target Kinase) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor Your Novel Inhibitor Inhibitor->MEK Inhibition

Sources

Application

in vitro assay preparation for oxetanyl pyrazole derivatives

Application Note: In Vitro Assay Preparation and Profiling of Oxetanyl Pyrazole Derivatives Rationale and Physicochemical Causality The integration of an oxetane ring into a pyrazole core is a sophisticated structural in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Preparation and Profiling of Oxetanyl Pyrazole Derivatives

Rationale and Physicochemical Causality

The integration of an oxetane ring into a pyrazole core is a sophisticated structural intervention in modern drug discovery. Pyrazole derivatives are privileged scaffolds, frequently utilized for their robust hydrogen-bonding capabilities in kinase and lipid elongase targets. However, unsubstituted or alkyl-substituted pyrazoles often suffer from high lipophilicity (cLogP > 4.0), leading to rapid intrinsic clearance ( CLint​ ) in hepatocytes and off-target liabilities such as Pregnane X Receptor (PXR) activation[1].

By fusing or appending a four-membered oxetane ring, medicinal chemists can drastically alter the molecule's physicochemical profile[2]. The oxetane acts as a polar bioisostere for a gem-dimethyl group or carbonyl. The introduction of the ethereal oxygen lowers the cLogP, reduces lipophilicity-driven hepatic clearance, and disrupts PXR transactivation without adding excessive steric bulk[3],[1]. For instance, in the optimization of ELOVL1 inhibitors, transitioning to an oxetanyl pyrazole core successfully lowered cLogP below 3.5 and achieved a highly favorable balance of potency and hepatocyte stability[3].

In Vitro Screening Cascade

To accurately capture the nuanced benefits of the oxetane moiety, the in vitro screening cascade must be strictly ordered. Assessing metabolic stability prior to deep cellular efficacy prevents the misallocation of resources on highly cleared, lipophilic artifacts.

G S1 Oxetanyl Pyrazole Library Synthesis S2 Physicochemical Profiling (cLogP, Kinetic Solubility) S1->S2 QC Passed S3 Biochemical Assay (Target IC50) S2->S3 cLogP < 3.5 S4 Metabolic Stability (Hepatocyte CLint) S3->S4 IC50 < 100 nM S5 Cellular Efficacy (Biomarker Reduction) S4->S5 Low CLint

In vitro screening cascade for oxetanyl pyrazole derivatives.

Quantitative Structure-Activity Relationship (SAR) Summary

The following table summarizes the typical quantitative shifts observed when replacing standard lipophilic cores with an oxetanyl pyrazole system, utilizing data modeled after recent ELOVL1 inhibitor optimization campaigns[3],[4].

Core ScaffoldR-Group SubstitutioncLogPTarget IC₅₀ (nM)Rat Hepatocyte CLint (µL/min/10⁶ cells)PXR Activation Risk
ThiazoleNone4.6120> 150 (High)High
PyrazoleNone3.960> 150 (High)Moderate
PyrazoleFused Oxetane2.84525 (Low)Low

Detailed Experimental Protocols

Protocol A: Hepatocyte Intrinsic Clearance ( CLint​ ) Assay

Causality & Self-Validation: The primary driver for synthesizing oxetanyl pyrazoles is the reduction of CLint​ [3]. Because the oxetane ring alters the molecule's hydration shell and metabolic soft spots, a whole-cell hepatocyte assay is preferred over microsomes to capture both Phase I and Phase II metabolic pathways. To make this a self-validating system, Verapamil (rapid clearance) and Warfarin (slow clearance) must be run concurrently. If Verapamil fails to clear rapidly, the hepatocyte batch is metabolically compromised, and the entire plate is invalidated.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the oxetanyl pyrazole derivative in 100% DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Hepatocyte Thawing: Thaw cryopreserved rat or human hepatocytes in a 37°C water bath. Transfer to pre-warmed Williams' Medium E. Centrifuge at 50 × g for 5 minutes, discard the supernatant, and resuspend the pellet to a working density of 1×106 viable cells/mL.

  • Incubation: In a 96-well plate, add 495 µL of the hepatocyte suspension per well. Pre-incubate at 37°C with 5% CO₂ for 10 minutes.

  • Reaction Initiation: Add 5 µL of the 100 µM compound stock (final concentration: 1 µM test compound, 0.1% DMSO).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold quench solution (acetonitrile containing 100 ng/mL Tolbutamide as an internal standard).

  • Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Biochemical Target Inhibition Assay (LC-MS/MS Format)

Causality & Self-Validation: Appending an oxetane ring can introduce subtle steric clashes within the target's active site. This biochemical assay isolates the target (e.g., ELOVL1 enzyme) from cellular permeability factors to directly measure binding affinity[4]. The assay acts as a self-validating system by incorporating a Z'-factor calculation. A Z' value ≥0.6 between the positive control (100% target inhibition) and negative control (vehicle) is mandatory to confirm that the signal window is wide enough to resolve the potency differences between oxetane stereoisomers.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Enzyme Preparation: Dilute the purified target enzyme (or microsomal preparation for membrane proteins) to a 2X working concentration in the assay buffer.

  • Compound Dispensing: Echo-dispense 100 nL of the oxetanyl pyrazole compounds (10-point dose-response, 3-fold dilutions) into a 384-well assay plate.

  • Pre-Incubation: Add 5 µL of the 2X enzyme solution to the assay plate. Centrifuge briefly and incubate at room temperature for 15 minutes to allow for binding equilibration.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a 2X substrate mix (e.g., malonyl-CoA and fatty acyl-CoA for elongases).

  • Reaction & Quench: Incubate for 45 minutes at room temperature. Quench the reaction by adding 10 µL of 1% formic acid in acetonitrile containing a stable-isotope-labeled internal standard.

  • Quantification: Analyze the product formation via RapidFire LC-MS/MS. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

References

  • Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Designing Out PXR Activity on Drug Discovery Projects: A Review of Structure-Based Methods, Empirical and Computational Approaches Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

scale-up synthesis methods for 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid

An Application Note and Protocol for the Scale-Up Synthesis of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid Authored by: Senior Application Scientist, Chemical Process Development Abstract This document provide...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Synthesis of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid

Authored by: Senior Application Scientist, Chemical Process Development

Abstract

This document provides a detailed guide for the scale-up synthesis of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Recognizing the challenges inherent in large-scale production, such as regioselectivity, process safety, and economic viability, this guide moves beyond simple reaction schemes. We present a comparative analysis of two primary synthetic strategies and provide a comprehensive, step-by-step protocol for the most robust and scalable route. The causality behind experimental choices, safety considerations for scale-up, and methods for ensuring product purity are explained in detail to support researchers, scientists, and drug development professionals in their process development endeavors.

Introduction and Strategic Overview

3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid is a key intermediate whose structural motifs—the pyrazole core and the strained oxetane ring—are prevalent in modern pharmacophores. The pyrazole ring is a cornerstone in numerous blockbuster drugs, while the oxetane moiety is increasingly utilized as a versatile surrogate for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility.[1][2] The efficient, regioselective, and scalable synthesis of this molecule is therefore a critical objective.

This guide focuses on a convergent approach, which is often superior for manufacturing as it maximizes process efficiency and allows for the independent optimization of synthetic branches before the final coupling. We will dissect a strategy centered on the classic Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4] This method is favored for its reliability and high potential for regiocontrol, a critical factor when dealing with substituted hydrazines.

Retrosynthetic Analysis

A logical retrosynthetic plan for the target molecule involves two primary disconnections, breaking down the molecule into more readily available or synthesizable precursors.

G TM 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid Ester Ethyl Ester Intermediate TM->Ester Saponification Hydrazine Oxetan-3-ylhydrazine (Key Intermediate A) Ester->Hydrazine Knorr Cyclocondensation Dicarbonyl Ethyl 2-(ethoxymethylidene)-3-oxobutanoate (Key Intermediate B) Ester->Dicarbonyl Knorr Cyclocondensation OxetaneLG 3-Tolyloxyoxetane (Oxetane Precursor) Hydrazine->OxetaneLG Hydrazine Substitution EAA Ethyl Acetoacetate Dicarbonyl->EAA Formylation TEOF Triethyl Orthoformate Dicarbonyl->TEOF Formylation

Caption: Retrosynthetic analysis of the target molecule.

Comparison of Key Synthetic Strategies

Two primary strategies emerge from the retrosynthetic analysis for constructing the N-substituted pyrazole core. The choice between them is critical for a scalable and cost-effective process.

  • Strategy A: Convergent Knorr Synthesis. This route involves the synthesis of oxetan-3-ylhydrazine, which is then condensed with a pre-formed 1,3-dicarbonyl equivalent. Its main advantage is the near-perfect regioselectivity, as the nitrogen of the hydrazine derivative bearing the oxetane substituent is pre-determined to be at the N1 position of the pyrazole ring.

  • Strategy B: Sequential N-Alkylation. This approach involves first forming the 3-methyl-1H-pyrazole-4-carboxylate core and then alkylating the free N-H with an activated oxetane electrophile (e.g., 3-tosyloxyoxetane). While seemingly more straightforward, this method is often plagued by a lack of regioselectivity, leading to a mixture of N1 and N2 alkylated isomers which can be very difficult to separate on a large scale.

Data Presentation: Strategy Comparison
ParameterStrategy A: Convergent Knorr SynthesisStrategy B: Sequential N-AlkylationRationale & Justification
Regioselectivity Excellent (>98:2 N1:N2)Poor to Moderate (can range from 1:1 to 5:1)Strategy A avoids isomeric mixtures, which is a major advantage for scale-up, simplifying purification and maximizing yield of the desired product.
Key Challenge Synthesis of oxetan-3-ylhydrazine (unstable)Separation of N1/N2 regioisomersThe synthesis of the hydrazine intermediate requires careful handling but is a more solvable engineering problem than chromatographic separation of isomers at the kilogram scale.
Purification Primarily crystallization of the final product.Requires extensive chromatography or fractional crystallization.Simplified downstream processing in Strategy A significantly reduces solvent waste, labor, and equipment occupancy time.
Overall Scalability Highly Recommended Not Recommended for Scale-UpThe robust control over isomer formation makes Strategy A the superior choice for manufacturing.

Based on this analysis, the remainder of this guide will provide a detailed protocol for Strategy A .

Detailed Application Protocols for Scale-Up (Strategy A)

The recommended workflow is a four-step process designed for robustness and scalability.

G cluster_0 Step 1: Oxetane Activation cluster_1 Step 2: Hydrazine Synthesis cluster_2 Step 3: Pyrazole Formation cluster_3 Step 4: Saponification Oxetanol Oxetan-3-ol TsCl TsCl, Pyridine OTs 3-Tolyloxyoxetane TsCl->OTs TLC/HPLC Monitoring HydrazineHydrate Hydrazine Hydrate OTs->HydrazineHydrate Telescoped or Isolated OxetaneHydrazine Oxetan-3-ylhydrazine HydrazineHydrate->OxetaneHydrazine Controlled Addition Low Temperature Dicarbonyl Ethyl 2-(ethoxymethylidene) -3-oxobutanoate OxetaneHydrazine->Dicarbonyl Use in situ Ester Ethyl Ester Product Dicarbonyl->Ester Condensation in EtOH Reflux NaOH Aq. NaOH Ester->NaOH FinalProduct Final Carboxylic Acid NaOH->FinalProduct Acidification (HCl) Crystallization

Caption: Recommended four-step scale-up workflow.

Protocol 1: Synthesis of 3-Tolyloxyoxetane (Oxetane Activation)

Rationale: Activation of the hydroxyl group in oxetan-3-ol is necessary to facilitate nucleophilic substitution by hydrazine. A tosylate is an excellent leaving group, and its formation is a well-established, high-yielding reaction.

  • Equipment: Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Reagents:

    Reagent Molar Eq. MW ( g/mol ) Quantity (kg) Moles (mol)
    Oxetan-3-ol 1.0 74.08 5.00 67.5
    p-Toluenesulfonyl chloride (TsCl) 1.1 190.65 14.16 74.3
    Pyridine 2.0 79.10 10.68 135.0

    | Dichloromethane (DCM) | - | - | 50 L | - |

  • Procedure:

    • Charge the reactor with oxetan-3-ol (5.00 kg) and dichloromethane (50 L).

    • Cool the stirred solution to 0-5 °C using a chiller.

    • Add pyridine (10.68 kg) via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

    • Add p-toluenesulfonyl chloride (14.16 kg) portion-wise over 2 hours, ensuring the temperature does not exceed 10 °C.

    • Allow the reaction to stir at 5-10 °C for 4-6 hours. Monitor for completion by TLC or HPLC (disappearance of oxetan-3-ol).

    • Work-up: Quench the reaction by slowly adding 2M HCl (30 L) while maintaining the temperature below 20 °C.

    • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 L) and brine (20 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-tolyloxyoxetane as a stable solid.

    • Expected Yield: 14.0 - 15.0 kg (91-97%).

Protocol 2: Synthesis of Oxetan-3-ylhydrazine

Rationale: This is the most critical and hazardous step. Hydrazine is toxic and potentially explosive. Using a large excess of hydrazine hydrate and low temperatures minimizes side reactions and ensures safety. The product is often unstable and is best used directly in the next step (in situ).

  • Equipment: Jacketed glass reactor with high-torque overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Reagents:

    Reagent Molar Eq. MW ( g/mol ) Quantity (kg) Moles (mol)
    3-Tolyloxyoxetane 1.0 228.27 14.0 61.3
    Hydrazine Hydrate (~64% N₂H₄) 10.0 50.06 30.7 613

    | Ethanol | - | - | 70 L | - |

  • Procedure:

    • CRITICAL SAFETY NOTE: This reaction must be performed in a well-ventilated area, under an inert nitrogen atmosphere, with appropriate personal protective equipment (PPE).

    • Charge the reactor with hydrazine hydrate (30.7 kg) and ethanol (70 L).

    • Cool the solution to 0-5 °C.

    • Prepare a solution of 3-tolyloxyoxetane (14.0 kg) in ethanol (30 L).

    • Add the oxetane solution to the hydrazine mixture dropwise via an addition funnel over 3-4 hours, maintaining the internal temperature strictly below 10 °C.

    • After the addition is complete, allow the mixture to stir at 10 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12-16 hours.

    • Monitor for completion by HPLC.

    • The resulting solution contains oxetan-3-ylhydrazine and is taken directly to the next step without isolation.

Protocol 3: Cyclocondensation to Form Ethyl 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate

Rationale: This Knorr pyrazole synthesis is a robust cyclocondensation. Running the reaction in ethanol at reflux provides sufficient energy for the reaction to proceed to completion. The use of the crude hydrazine solution from the previous step is a key feature of a streamlined, scalable process.

  • Equipment: The same reactor from Protocol 2, equipped with a reflux condenser.

  • Reagents:

    Reagent Molar Eq. MW ( g/mol ) Quantity (kg) Moles (mol)
    Oxetan-3-ylhydrazine Solution 1.0 ~88.11 (From Step 2) ~61.3

    | Ethyl 2-(ethoxymethylidene)-3-oxobutanoate | 1.05 | 186.21 | 12.0 | 64.4 |

  • Procedure:

    • To the crude ethanolic solution of oxetan-3-ylhydrazine from Protocol 2, add ethyl 2-(ethoxymethylidene)-3-oxobutanoate (12.0 kg).[5]

    • Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.

    • Monitor the reaction by HPLC for the disappearance of the starting materials and formation of the product.

    • Work-up: Once complete, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol and excess hydrazine hydrate (use appropriate scrubbing for hydrazine vapors).

    • Dilute the residue with ethyl acetate (100 L) and water (50 L).

    • Separate the organic layer, wash with brine (2 x 30 L), dry over sodium sulfate, and filter.

    • Concentrate the filtrate to a crude oil. The product can often be crystallized from a suitable solvent system like ethyl acetate/heptane.

    • Expected Yield (over 2 steps): 9.8 - 11.5 kg (71-83%).

Protocol 4: Saponification to 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid

Rationale: A standard basic hydrolysis (saponification) of the ethyl ester to the final carboxylic acid. Subsequent acidification precipitates the product, which can be isolated by filtration. This final step also serves as an excellent purification method.[6][7]

  • Equipment: Jacketed glass reactor with overhead stirring, temperature probe, and pH probe.

  • Reagents:

    Reagent Molar Eq. MW ( g/mol ) Quantity (kg) Moles (mol)
    Ethyl Ester Intermediate 1.0 224.24 10.0 44.6
    Sodium Hydroxide (NaOH) 2.5 40.00 4.46 111.5
    Water - - 50 L -

    | 6M Hydrochloric Acid (HCl) | - | - | As needed | - |

  • Procedure:

    • Charge the reactor with the ethyl ester (10.0 kg), water (50 L), and sodium hydroxide (4.46 kg).

    • Heat the stirred mixture to 60-70 °C for 2-4 hours.

    • Monitor the reaction by HPLC until the starting ester is consumed (<1%).

    • Cool the solution to 10-15 °C.

    • Slowly add 6M HCl to acidify the mixture to a pH of 2-3. The product will precipitate as a white solid.

    • Stir the resulting slurry at 10 °C for 1 hour to ensure complete crystallization.

    • Isolate the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (2 x 20 L) until the filtrate is neutral.

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

    • Expected Yield: 8.1 - 8.6 kg (92-98%).

References

  • Zhu, L., et al. (2008). Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination. Organic Letters. Available at: [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Al-Zoubi, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • RSC Publishing. (n.d.). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. Available at: [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • Han, X., et al. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Organic Process Research & Development. Available at: [Link]

  • Alam, M. S., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. Available at: [Link]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available at: [Link]

  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
  • Eureka. (2016). Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • Google Patents. (n.d.). EP2167461B1 - Processes for the preparation of pyrazoles.
  • Justia Patents. (2020). Production method for pyrazole-4-carboxamide derivative. Available at: [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • NextSDS. (n.d.). 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • PMC. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification and crystallization techniques for 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid. It covers essential purification and crystallization protocols, troubleshooting for common experimental challenges, and answers frequently asked questions. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower users to make informed decisions and optimize their results.

Section 1: Foundational Knowledge & Pre-Purification Analysis

Before attempting purification, it is crucial to understand the physicochemical properties of the target compound and potential challenges. The structure, featuring a carboxylic acid group, a pyrazole ring, and an oxetane moiety, dictates its behavior.

1.1 Predicted Physicochemical Properties

The presence of the carboxylic acid and the nitrogen atoms in the pyrazole ring makes the molecule polar and capable of hydrogen bonding.[1][2]

  • Solubility Profile : The compound is expected to be soluble in polar organic solvents. Its solubility will likely be lower in non-polar solvents.[1][2] A preliminary solvent screen is always the first step in developing a robust crystallization protocol.[3]

  • Acidity : The carboxylic acid group allows the molecule to form salts. This property can be exploited for purification via acid-base extraction.[4]

Solvent Class Predicted Solubility Examples Application Notes
Polar Protic HighMethanol, Ethanol, Water, Acetic AcidGood candidates for primary recrystallization solvents. Water may act as an anti-solvent when paired with alcohols.[4][5]
Polar Aprotic Moderate to HighAcetone, Ethyl Acetate, Acetonitrile, DMSO, DMFUseful for dissolution; may require an anti-solvent for crystallization. Acetone and ethyl acetate are common choices.[4][6]
Non-Polar LowHexane, Heptane, ToluenePrimarily useful as anti-solvents to induce precipitation from a more polar solvent solution.[4][5]
1.2 Critical Consideration: Oxetane Ring Stability

A crucial, often overlooked, aspect of handling this molecule is the potential instability of the oxetane ring. Research has shown that some oxetane-carboxylic acids can undergo unexpected isomerization into lactones, especially during storage at room temperature or upon heating.[7]

Expert Insight: This isomerization is a significant risk during purification steps that involve heating, such as recrystallization. It is imperative to use the minimum necessary temperature and heating duration. We recommend storing the purified solid in a cool, dry environment and re-analyzing its purity by ¹H NMR if it has been stored for an extended period.

Section 2: Standard Operating Procedure: Recrystallization

Recrystallization is the most common and efficient method for purifying solid compounds like this pyrazole derivative.[3] The goal is to dissolve the impure solid in a minimum amount of a hot, appropriate solvent and allow it to cool slowly, forming pure crystals while impurities remain in the supernatant (mother liquor).[3]

2.1 Step-by-Step Recrystallization Protocol
  • Solvent Selection : Using the table in Section 1.1, perform small-scale tests to find a solvent that dissolves the compound when hot but not when cold. A mixed-solvent system, such as Ethanol/Water or Acetone/Hexane, is often effective.[4]

  • Dissolution : Place the crude 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid in an Erlenmeyer flask. Add the primary solvent in small portions while heating the mixture gently (e.g., on a hot plate with a water bath to avoid overheating) and stirring until the solid is fully dissolved. Use the absolute minimum amount of hot solvent required.[4]

  • Hot Filtration (Optional) : If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, high-purity crystals. Rapid cooling can trap impurities.[4]

  • Maximizing Yield : Once the flask has reached ambient temperature, place it in an ice bath for 20-30 minutes to induce maximum precipitation of the product.[4]

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying : Dry the crystals thoroughly, preferably under vacuum, to remove all residual solvent.

2.2 Visual Workflow for Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_finish Final Product A Place Crude Solid in Flask B Add Solvent & Heat to Dissolve A->B Minimum hot solvent C Slowly Cool to Room Temperature B->C Slow cooling D Cool in Ice Bath C->D Maximize yield E Collect Crystals via Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Standard workflow for the recrystallization of a solid compound.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with compounds that have relatively low melting points or when significant impurities are present, which can cause melting point depression.

  • Causality : The compound is coming out of solution before the temperature is low enough for it to solidify into a crystalline lattice.

  • Solutions :

    • Reheat and Add More Solvent : Reheat the solution until the oil fully redissolves, then add more of the primary solvent to lower the saturation point. Let it cool slowly again.

    • Lower the Cooling Rate : Ensure the solution cools as slowly as possible. Using an insulated container can help. Rapid cooling encourages oil formation.[4]

    • Change the Solvent System : The boiling point of your solvent may be too high. Switch to a solvent with a lower boiling point or adjust the ratio in your mixed-solvent system.[4]

Q2: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A2: This is a classic case of a supersaturated solution, where the compound remains dissolved even though its concentration is above its normal solubility limit at that temperature.

  • Causality : Crystal formation requires nucleation, the initial aggregation of molecules. Sometimes, this process needs a trigger.

  • Solutions :

    • Scratch the Flask : Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[4]

    • Add a Seed Crystal : If you have a small crystal of the pure compound, adding it to the solution will provide a template for further crystal growth. This is the most reliable method.[4]

    • Reduce Solvent Volume : Carefully evaporate some of the solvent using a gentle stream of air or nitrogen to increase the compound's concentration, then try cooling again.[4]

    • Cool to a Lower Temperature : If you have only cooled to room temperature or in a standard ice bath (0 °C), try using a colder bath (e.g., dry ice/acetone) to further decrease solubility.

Q3: After recrystallization, my yield is very low. How can I improve it?

A3: Low yield can result from several factors, from using too much solvent to incomplete precipitation.

  • Causality : Either too much product remained dissolved in the mother liquor, or material was lost during transfers.

  • Solutions :

    • Minimize Solvent : Ensure you used the absolute minimum amount of hot solvent for dissolution. Any excess will retain more of your product in solution upon cooling.

    • Ensure Thorough Cooling : Make sure the solution was cooled in an ice bath for an adequate amount of time (at least 20-30 minutes) to maximize precipitation.[4]

    • Recover from Mother Liquor : You can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.

    • Check Solvent Choice : Your compound may have a relatively high solubility in your chosen solvent even at low temperatures. Re-evaluate your solvent system.

3.1 Troubleshooting Decision Tree

G Start Problem During Crystallization OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No Sol_Oiling 1. Reheat, add more solvent. 2. Lower cooling rate. 3. Change solvent system. OilingOut->Sol_Oiling Yes LowYield Yield is Very Low? NoCrystals->LowYield No Sol_NoCrystals 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Reduce solvent volume. NoCrystals->Sol_NoCrystals Yes Sol_LowYield 1. Use less solvent initially. 2. Ensure thorough cooling. 3. Recover from mother liquor. LowYield->Sol_LowYield Yes End Problem Solved LowYield->End No Sol_Oiling->End Sol_NoCrystals->End Sol_LowYield->End

Caption: Decision tree for troubleshooting common crystallization issues.

Section 4: Alternative & Advanced Purification Methods

If recrystallization fails to yield a product of sufficient purity, other methods can be employed.

  • Acid-Base Extraction : Given the carboxylic acid moiety, this is a powerful technique. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The deprotonated carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which is then collected by filtration.[4]

  • Chromatography : While more resource-intensive, column chromatography over silica gel can be highly effective for removing closely related impurities.[4][8] For acidic compounds that might interact strongly with standard silica, consider using a mobile phase doped with a small amount of acetic or formic acid.

  • Acid Addition Salt Formation : The basic nitrogen atoms of the pyrazole ring can be protonated to form salts with strong acids (e.g., HCl, H₂SO₄). These salts often have different solubility profiles and can be crystallized to separate them from impurities. The pure freebase can be recovered by subsequent neutralization.[6]

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a mixed-solvent system? A1: An ideal mixed-solvent system consists of two miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[4] A common practice is to dissolve the compound in a minimum of the hot "solvent" and then add the "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid). Then, allow the solution to cool slowly.

Q2: How can I confirm the purity of my final product? A2: The most common methods are ¹H NMR spectroscopy to check for the absence of impurity signals and melting point analysis. A pure compound should have a sharp melting point range (typically < 2 °C). HPLC is also a highly sensitive method for quantitative purity assessment.

Q3: My compound seems to decompose when I heat it for recrystallization. What are my options? A3: This is a critical issue, especially given the potential instability of the oxetane ring.[7] You must avoid prolonged heating.

  • Vapor Diffusion : Dissolve your compound in a minimal amount of a volatile solvent in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, reducing its solubility and causing slow crystallization at room temperature.

  • Solvent-Layering : Carefully layer a less dense anti-solvent on top of a concentrated solution of your compound in a denser solvent. Crystals will form slowly at the interface.

  • Room Temperature Evaporation : Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

References
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • EvitaChem. (n.d.). 3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid.
  • RSC Publishing. (n.d.).
  • BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). WO2011113788A1 - Process for purifying 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • WIPO Patentscope. (2010). WO/2010/130532 PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS.
  • Google Patents. (n.d.).
  • Bakhtin, M., et al. (2018). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 20(15), 4704–4707. [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for Pyrazole-4-Carboxylic Acid Compounds

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with pyrazole-4-carboxylic acid and its derivatives. This resource is tailored for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with pyrazole-4-carboxylic acid and its derivatives. This resource is tailored for researchers, scientists, and drug development professionals who seek to achieve optimal peak symmetry and robust analytical results. Here, we delve into the chemical underpinnings of this common chromatographic challenge and provide a systematic, evidence-based approach to troubleshooting.

Part 1: Understanding the Root Cause – The Chemistry of Tailing

Peak tailing, a distortion where the peak's trailing edge is broader than its leading edge, is a frequent obstacle in the analysis of acidic compounds like pyrazole-4-carboxylic acids.[1] An ideal chromatographic peak is symmetrical, known as a Gaussian peak, and is crucial for accurate quantification and resolution.[2] The primary culprit behind peak tailing for these analytes is unwanted secondary interactions with the stationary phase, which create more than one retention mechanism.[3][4]

For pyrazole-4-carboxylic acid, two key factors are at play:

  • Analyte Ionization State (pKa): Pyrazole-4-carboxylic acid is an acidic compound with a predicted pKa value around 3.25.[5] The pH of the mobile phase dictates the ionization state of the carboxylic acid group.[6] When the mobile phase pH is close to the analyte's pKa, the compound exists as a mixture of its ionized (more polar) and non-ionized (less polar) forms, leading to inconsistent interactions with the stationary phase and resulting in broadened, tailing peaks.[2]

  • Secondary Silanol Interactions: Standard reversed-phase HPLC columns use silica as a base material. Even with advanced manufacturing, residual silanol groups (Si-OH) remain on the silica surface.[4] These silanol groups are themselves acidic (pKa ~3.8-4.2) and can become deprotonated (negatively charged) at higher mobile phase pH values.[7] This creates an opportunity for strong, undesirable ionic interactions with any polar functional groups on the analyte, causing a portion of the analyte molecules to be retained longer than the main band, which forms the "tail" of the peak.[8][9]

Part 2: Systematic Troubleshooting Guide (Q&A Format)

This guide is structured to address the most impactful variables first. Follow this workflow to systematically diagnose and resolve peak tailing.

Question 1: Is my mobile phase pH optimized for pyrazole-4-carboxylic acid?

This is the most critical first step. The goal is to ensure the analyte is in a single, stable, non-ionized state to promote consistent hydrophobic retention.

Answer: For an acidic analyte like pyrazole-4-carboxylic acid (pKa ≈ 3.25), you must suppress its ionization. This is achieved by maintaining the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa.[6][10] Operating in a pH range of 2.0 to 2.8 is an excellent starting point.[10] At this low pH, the carboxylic acid group will be fully protonated (-COOH), minimizing its polarity and preventing secondary interactions with silanols.[3]

Actionable Protocol:

  • Protocol 1: Mobile Phase pH Optimization Study. (See detailed protocol in Part 4).

The following table illustrates the expected impact of mobile phase pH on the performance of a pyrazole-4-carboxylic acid analysis.

Mobile Phase pHExpected Analyte StateInteraction with C18Interaction with SilanolsExpected Peak Shape
pH < 2.5 Primarily Non-ionized (R-COOH) Optimal Hydrophobic Minimal (Silanols are also protonated) Sharp, Symmetrical
pH 3.0 - 4.0 Mixture of Ionized & Non-ionizedInconsistentIncreasing Ionic InteractionBroad, Tailing
pH > 4.5 Primarily Ionized (R-COO⁻)Reduced HydrophobicStrong Ionic InteractionSevere Tailing

Question 2: Is my mobile phase buffer adequate?

An unbuffered or poorly buffered mobile phase can lead to pH shifts within the column as the sample is introduced, causing peak shape issues.[11]

Answer: Using a buffer is essential for maintaining a stable pH.[12] The buffer's pKa should be close to the target mobile phase pH for maximum buffering capacity.[13]

Actionable Steps:

  • Select an Appropriate Buffer: For a target pH of 2.5-3.0, a formate buffer (pKa ~3.8) or a phosphate buffer (pKa1 ~2.1) are excellent choices.[10][13]

  • Use Sufficient Concentration: A buffer concentration of 20-50 mM is generally recommended for UV-based detection to provide adequate buffering capacity without causing precipitation in high organic concentrations.[13][14]

  • Proper Preparation: Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier (e.g., acetonitrile or methanol).[10]

Question 3: Could my HPLC column be the source of the problem?

If mobile phase optimization does not resolve the tailing, the issue may lie with the column chemistry itself.

Answer: The type and quality of the HPLC column are paramount. Not all C18 columns are created equal; their suitability depends on the base silica and the surface chemistry.[15]

Actionable Steps:

  • Use a High-Purity, Base-Deactivated Column: Modern columns are often manufactured from high-purity silica with low metal content and are "base-deactivated" or "end-capped."[8] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them much less interactive.[3][9] Look for columns specifically marketed for good peak shape with acidic and basic compounds.

  • Consider an Alternative Stationary Phase: If a standard C18 column continues to give poor performance, consider a column with a polar-embedded or polar-endcapped stationary phase. These phases offer alternative selectivity and can shield the analyte from residual silanols.[2]

  • Check for Column Degradation: Columns have a finite lifetime. If the column is old or has been subjected to harsh conditions (e.g., extreme pH), it may have developed a void at the inlet or the stationary phase may be compromised.[16] A simple test is to inject a neutral, well-behaved compound (like toluene or naphthalene). If this compound also tails, it points to a physical problem with the column or system (a "plumbing problem"). If the neutral compound gives a sharp peak while your pyrazole-4-carboxylic acid tails, the issue is chemical in nature.[17]

Question 4: Are there other system or method parameters I should check?

Sometimes, the source of tailing is not purely chemical but related to the physical setup or other method parameters.

Answer: Yes, several other factors can contribute to peak asymmetry.

Actionable Checklist:

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[2]

  • Mass Overload: Injecting too much sample can overload the column, leading to fronting or tailing.[16] Try reducing the injection volume or sample concentration to see if the peak shape improves.[18]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your starting mobile phase. Dissolving the sample in a much stronger solvent can cause significant peak distortion.[1]

Part 3: Troubleshooting Workflow & Visualization

The following diagram outlines the logical workflow for troubleshooting peak tailing for pyrazole-4-carboxylic acids.

G cluster_result start Start: Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH 1.5-2 units below pKa (~3.25)? start->check_ph adjust_ph ACTION: Adjust pH to 2.0-2.8 using Formate/Phosphate Buffer check_ph->adjust_ph No check_buffer Is Mobile Phase adequately buffered (20-50 mM)? check_ph->check_buffer Yes adjust_ph->check_ph Re-evaluate end_good Peak Shape Resolved (Tf < 1.2) adjust_ph->end_good adjust_buffer ACTION: Prepare fresh, correctly concentrated buffer check_buffer->adjust_buffer No check_column Is the column a modern, high-purity, end-capped C18 column? check_buffer->check_column Yes adjust_buffer->check_buffer Re-evaluate adjust_buffer->end_good replace_column ACTION: Switch to a new, high-quality base-deactivated column check_column->replace_column No check_overload Is mass overload or sample solvent the issue? check_column->check_overload Yes replace_column->check_column Re-evaluate replace_column->end_good adjust_sample ACTION: Reduce injection volume/ concentration. Dissolve sample in mobile phase. check_overload->adjust_sample Yes end_bad Issue Persists: Consider advanced column chemistry or consult manufacturer check_overload->end_bad No adjust_sample->check_overload Re-evaluate adjust_sample->end_good

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid and 1-methylpyrazole-4-carboxylic acid for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical research, pyrazole carboxylic acids stand out as a "privileged scaffold" due to their diverse biological activities.[1][2][3] This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry and agrochemical research, pyrazole carboxylic acids stand out as a "privileged scaffold" due to their diverse biological activities.[1][2][3] This guide provides an in-depth comparison of two key analogues: 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid and 1-methylpyrazole-4-carboxylic acid. We will delve into their structural nuances, physicochemical properties, synthesis, and potential applications, supported by available experimental data and structure-activity relationship (SAR) insights.

Unveiling the Structural and Physicochemical Differences

The core distinction between these two molecules lies in the N-1 substituent of the pyrazole ring. While 1-methylpyrazole-4-carboxylic acid features a simple methyl group, 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid incorporates a more complex and functionally significant oxetane ring. This structural modification is anticipated to have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity and pharmacokinetic profile.

The oxetane ring in 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid is a known bioisostere for a gem-dimethyl group, but with the added advantage of introducing polarity and improving aqueous solubility. This can be a critical factor in drug design, often leading to enhanced oral bioavailability and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

Below is a summary of the key physicochemical properties of the two compounds. It is important to note that while experimental data for 1-methylpyrazole-4-carboxylic acid is available, the data for its oxetane-substituted counterpart is largely predicted, highlighting a gap in the current published literature.

Property3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid1-methylpyrazole-4-carboxylic acid
Molecular Formula C₉H₁₂N₂O₃C₅H₆N₂O₂
Molecular Weight 196.206 g/mol 126.11 g/mol [4]
CAS Number 1341513-43-65952-92-1[4]
Melting Point (°C) Not available203-208[5]
pKa (predicted) Not available3.88 ± 0.10[5]
LogP (predicted) Not available-0.2[4]
Appearance Not availableWhite to almost white crystalline powder

Synthesis Strategies: A Comparative Overview

The synthesis of these pyrazole derivatives generally follows established methodologies for pyrazole ring formation, which often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Synthesis of 1-methylpyrazole-4-carboxylic acid

A common and well-documented method for the synthesis of 1-methylpyrazole-4-carboxylic acid involves the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

  • Reaction Setup: Dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol.

  • Base Addition: Add an aqueous solution of a strong base, like sodium hydroxide, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis, typically monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the organic solvent under reduced pressure. The aqueous residue is then washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification and Isolation: The aqueous layer is acidified with a strong acid, such as hydrochloric acid, until a precipitate forms. The solid product is collected by filtration, washed with cold water, and dried to yield 1-methylpyrazole-4-carboxylic acid.

G Ethyl 1-methyl-1H-pyrazole-4-carboxylate Ethyl 1-methyl-1H-pyrazole-4-carboxylate Hydrolysis (NaOH, EtOH/H2O, Reflux) Hydrolysis (NaOH, EtOH/H2O, Reflux) Ethyl 1-methyl-1H-pyrazole-4-carboxylate->Hydrolysis (NaOH, EtOH/H2O, Reflux) Step 1 Acidification (HCl) Acidification (HCl) Hydrolysis (NaOH, EtOH/H2O, Reflux)->Acidification (HCl) Step 2 1-methylpyrazole-4-carboxylic acid 1-methylpyrazole-4-carboxylic acid Acidification (HCl)->1-methylpyrazole-4-carboxylic acid

Synthesis of 1-methylpyrazole-4-carboxylic acid
Synthesis of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid

A plausible synthetic route would involve the reaction of 3-hydrazinyloxetane with a suitable 1,3-dicarbonyl equivalent to form the substituted pyrazole ring. Subsequent manipulation of functional groups would then yield the final carboxylic acid.

G cluster_0 Pyrazole Core Synthesis cluster_1 Oxetane Moiety 1,3-Dicarbonyl Equivalent 1,3-Dicarbonyl Equivalent Condensation Condensation 1,3-Dicarbonyl Equivalent->Condensation Reacts with Substituted Pyrazole Intermediate Substituted Pyrazole Intermediate Condensation->Substituted Pyrazole Intermediate 3-Hydrazinyloxetane 3-Hydrazinyloxetane 3-Hydrazinyloxetane->Condensation Functional Group Manipulation Functional Group Manipulation Substituted Pyrazole Intermediate->Functional Group Manipulation e.g., Hydrolysis 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid Functional Group Manipulation->3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid

Conceptual synthesis of the oxetane derivative

Biological Activity and Potential Applications

Pyrazole carboxylic acid derivatives are renowned for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] A significant number of these compounds exert their effects by inhibiting key enzymes in signaling pathways.

Anti-inflammatory Activity: COX Inhibition

A well-established mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a crucial role in the inflammatory response.[7] The structural features of the pyrazole ring are well-suited for binding to the active site of COX enzymes.

While direct comparative data for the two molecules is unavailable, we can infer potential differences based on their structures. The presence of the oxetane ring in 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid could influence its binding affinity and selectivity for COX-2 over COX-1. The increased polarity and potential for hydrogen bonding from the oxetane's oxygen atom may lead to a different interaction profile within the enzyme's active site compared to the more lipophilic methyl group of 1-methylpyrazole-4-carboxylic acid.

Pyrazole derivatives as COX inhibitors
Agrochemical Applications: Fungicides

Derivatives of 1-methylpyrazole-4-carboxylic acid have been successfully developed as fungicides.[8] These compounds often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi. The core pyrazole carboxylic acid structure serves as a crucial building block for these agrochemicals. The nature of the substituents on the pyrazole ring can significantly impact the potency and spectrum of antifungal activity.

The introduction of the oxetane ring in 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid could potentially modulate its antifungal properties. Changes in lipophilicity and steric bulk can affect the compound's ability to penetrate the fungal cell wall and bind to the target enzyme.

Conclusion

While there is a clear need for direct comparative experimental studies to fully elucidate their respective profiles, the existing body of knowledge on pyrazole chemistry allows for informed hypotheses. 1-methylpyrazole-4-carboxylic acid is a well-characterized and versatile building block, particularly in the agrochemical sector. 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid represents a more novel structure with the potential for enhanced pharmacokinetic properties, making it an intriguing candidate for further investigation in drug discovery programs. This guide serves as a foundational resource for researchers looking to leverage the potential of these and related pyrazole derivatives in their work.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. 2020. Available at: [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. BMC Chemistry. 2025. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. 2024. Available at: [Link]

  • Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid. Google Patents.
  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents. 2014.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. Available at: [Link]

  • A Review On Pyrazole An Its Derivative. IJCRT.org. 2025. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. 2015. Available at: [Link]

  • HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. European Patent Office. 2022. Available at: [Link]

  • Microwave-Assisted Synthesis, Physicochemical, and Optical Properties of Extended Pi (л) Bond Pyrazoline Derivative. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. 2022. Available at: [Link]

  • METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. Googleapis.com. 2016. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. 2021. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. 2024. Available at: [Link]

  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Eureka. 2020. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2. PubChem. Available at: [Link]

  • Recently Reported Biological Activities of Pyrazole Compounds. ResearchGate. Available at: [Link]

  • 1h-pyrazole-4-carboxylic acid, 1-methyl-5-(2-methyl-4-oxo-3(4h)-quinazolinyl)-, ethyl ester. PubChemLite. Available at: [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of Oxetane and gem-Dimethyl Pyrazole Derivatives

For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a pivotal determinant of clinical success.[1] A compound's susceptibility to rapid metabolic clearanc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a pivotal determinant of clinical success.[1] A compound's susceptibility to rapid metabolic clearance can curtail its therapeutic window, reduce bioavailability, and potentially lead to the formation of toxic byproducts.[1] Consequently, the strategic incorporation of chemical moieties that enhance metabolic stability is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, data-driven comparison of two such popular motifs: oxetanes and gem-dimethyl pyrazoles.

The liver is the primary site of drug metabolism, a process broadly categorized into Phase I and Phase II reactions.[2][3] Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, typically involve oxidation, reduction, or hydrolysis to introduce or unmask functional groups.[2] Phase II enzymes then conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[2] A compound's metabolic stability is its resistance to this biotransformation.[2][4] High metabolic stability is desirable as it can lead to increased bioavailability and a longer half-life, allowing for less frequent dosing.[3]

This guide will delve into the metabolic profiles of oxetane and gem-dimethyl pyrazole derivatives, providing a comparative analysis supported by experimental data. We will also furnish detailed protocols for key in vitro assays that are fundamental to assessing metabolic stability in drug discovery.

The Metabolic Profile of Oxetane Derivatives: A Shield Against Oxidation

Oxetanes, four-membered cyclic ethers, have gained significant traction in drug discovery as bioisosteric replacements for more metabolically labile groups like gem-dimethyl or carbonyl functionalities.[5] Their unique structural and electronic properties, including polarity and three-dimensionality, can effectively shield metabolically vulnerable sites from enzymatic attack, thereby improving a compound's pharmacokinetic profile.[1][5]

The enhanced metabolic stability of oxetane-containing compounds is largely attributed to their reduced susceptibility to metabolism by CYP enzymes.[1] The oxetane ring is generally less prone to oxidative metabolism compared to more electron-rich or sterically accessible functional groups.[1] By blocking or shielding these metabolically vulnerable sites, the oxetane moiety can significantly extend the half-life of a drug candidate.[1]

However, it is crucial to note that oxetanes are not metabolically inert. While they can divert metabolism away from CYP450 pathways, they can be substrates for other enzymes, such as microsomal epoxide hydrolase (mEH), which opens the oxetane ring to form a diol.[6] This provides an alternative, non-oxidative metabolic route that can be advantageous in avoiding CYP-mediated drug-drug interactions.[6] The rate of this hydrolysis is influenced by the structural elements surrounding the oxetane ring, offering a potential avenue for fine-tuning metabolic clearance.[6]

The gem-Dimethyl Pyrazole Moiety: A Bulwark Against Metabolism

The gem-dimethyl group, a pair of methyl groups attached to the same carbon atom, is another widely employed motif for enhancing metabolic stability.[7][8] This structural feature is frequently found in natural products with clinical relevance.[8] The primary mechanism by which the gem-dimethyl group confers metabolic stability is through steric hindrance. By physically blocking access to a metabolically susceptible position, it can significantly reduce the rate of enzymatic degradation.[7][9]

For instance, the gem-dimethylation at a benzylic carbon can considerably prevent oxidative metabolism.[7] In the context of a pyrazole ring, the strategic placement of a gem-dimethyl group can shield the heterocyclic ring from oxidation, a common metabolic pathway for such systems.[10] Furthermore, the incorporation of a gem-dimethyl group can have other beneficial effects, such as restricting the molecule to a bioactive conformation, which can lead to increased potency and selectivity.[7][8]

While the gem-dimethyl group is an effective metabolic blocker, it is not without potential liabilities. Its lipophilic nature can sometimes lead to an overall increase in the molecule's lipophilicity, which may have an impact on other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Head-to-Head Comparison: Oxetane vs. gem-Dimethyl Pyrazole

The choice between incorporating an oxetane or a gem-dimethyl pyrazole derivative into a drug candidate depends on the specific molecular context and the desired physicochemical properties. The following table summarizes a comparative analysis based on available data.

FeatureOxetane Derivativesgem-Dimethyl Pyrazole Derivatives
Primary Mechanism of Stability Reduced susceptibility to CYP-mediated oxidation; can be a substrate for mEH.[1][6]Steric hindrance, blocking access of metabolic enzymes to susceptible sites.[7][9]
Impact on Physicochemical Properties Can increase aqueous solubility and reduce lipophilicity compared to a gem-dimethyl group.[5]Can increase lipophilicity; electronically neutral and lacks polarity.[7]
Metabolic Pathways Primarily non-oxidative ring-opening by mEH to form diols.[6] Can also undergo CYP-mediated oxidation on substituents.[11]Primarily CYP-mediated oxidation, though at a reduced rate due to steric hindrance.
Potential Advantages Can divert metabolism away from CYP pathways, reducing the risk of drug-drug interactions.[6] Can improve aqueous solubility.[5]Effective at blocking metabolism at specific sites. Can enforce a bioactive conformation.[7][8]
Potential Disadvantages The rate of mEH-mediated hydrolysis can be substrate-dependent.[6]Can increase lipophilicity, potentially affecting other ADME properties.

Data-Driven Insights:

Studies have shown that replacing a gem-dimethyl group with an oxetane can lead to a significant increase in aqueous solubility (from 4-fold to over 4000-fold) while also reducing the rate of metabolic degradation in most cases.[5] For pyrazole-containing compounds, which can be susceptible to metabolism, the introduction of a gem-dimethyl group has been shown to improve metabolic stability.[10][12] However, direct comparative studies between oxetane and gem-dimethyl pyrazole derivatives are not abundant in the literature, necessitating a case-by-case evaluation during lead optimization.

Experimental Protocols for Assessing Metabolic Stability

The following are detailed, step-by-step methodologies for two of the most common in vitro assays used to evaluate metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay.

This assay primarily assesses metabolism by Phase I enzymes, particularly the cytochrome P450 system.[13]

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials and Equipment:

  • Liver microsomes (human or animal)

  • Test compounds and positive controls (e.g., verapamil, dextromethorphan)[14]

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)[15]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (stop solution)

  • 96-well plates[16]

  • Incubator shaker set to 37°C[16]

  • Centrifuge

  • LC-MS/MS system for analysis

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis A Prepare test compound and control solutions B Thaw and prepare liver microsome suspension C Prepare NADPH regenerating system D Pre-warm microsomes and compounds to 37°C C->D Start Assay E Initiate reaction by adding NADPH regenerating system F Incubate at 37°C with shaking G Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) H Add ice-cold stop solution to aliquots G->H Sample Collection I Centrifuge to precipitate proteins J Analyze supernatant by LC-MS/MS K Calculate half-life (t1/2) and intrinsic clearance (CLint)

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Steps:

  • Preparation:

    • Prepare stock solutions of test compounds and positive controls (e.g., in DMSO).[16]

    • Thaw liver microsomes on ice and dilute to the desired concentration in phosphate buffer.[16]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test/control compound solutions. Pre-incubate at 37°C for a short period (e.g., 5-10 minutes).[16]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[14]

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile or methanol.[17]

  • Sample Preparation and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.[18]

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors.[3][13][17]

Objective: To determine the in vitro intrinsic clearance (CLint) in a whole-cell system that more closely mimics the in vivo environment.

Materials and Equipment:

  • Cryopreserved or fresh hepatocytes (human or animal)[19]

  • Hepatocyte plating and incubation media[18]

  • Collagen-coated plates (for plated assays)[18]

  • Test compounds and positive controls (e.g., diazepam, imipramine)[18]

  • Ice-cold acetonitrile or methanol (stop solution)[17]

  • Incubator (37°C, 5% CO2)[18]

  • LC-MS/MS system for analysis[17]

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis A Thaw and prepare hepatocyte suspension B Determine cell viability and density C Plate hepatocytes (for adherent cultures) or use in suspension D Pre-warm cells and incubation medium to 37°C C->D Start Assay E Add test compounds to hepatocytes F Incubate at 37°C with shaking (suspension) or static (plated) G Take aliquots at specified time points (e.g., 0, 15, 30, 60, 120 min) H Add ice-cold stop solution to aliquots G->H Sample Collection I Centrifuge to pellet cell debris J Analyze supernatant by LC-MS/MS K Calculate half-life (t1/2) and intrinsic clearance (CLint)

Caption: Workflow for the Hepatocyte Stability Assay.

Detailed Steps:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.[18]

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • For suspension assays, dilute the cells to the desired density in incubation medium.[20] For plated assays, seed the cells onto collagen-coated plates and allow them to attach.[18]

  • Incubation:

    • Prepare working solutions of the test compounds in pre-warmed incubation medium.[18]

    • Remove the plating medium (for plated cells) or add the compound solution directly to the cell suspension.[18]

    • Incubate at 37°C in a humidified incubator.[21]

  • Sampling and Termination:

    • At designated time points, collect aliquots of the cell suspension or the medium from the plated cells.[20][21]

    • Terminate the metabolic activity by adding an ice-cold stop solution.[17]

  • Sample Preparation and Analysis:

    • Centrifuge the samples to remove cell debris.[21]

    • Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.[21]

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, where the rate of disappearance is used to calculate the half-life and intrinsic clearance.[18]

Conclusion

Both oxetane and gem-dimethyl pyrazole derivatives offer valuable strategies for enhancing the metabolic stability of drug candidates. Oxetanes can provide a dual benefit of improved metabolic stability and increased aqueous solubility, with the added advantage of potentially shunting metabolism away from problematic CYP pathways.[5][6] The gem-dimethyl group serves as a robust steric shield, effectively blocking metabolism at specific loci and helping to lock in a bioactive conformation.[7][8][9]

The optimal choice between these two moieties is highly context-dependent and requires careful consideration of the overall molecular properties and the specific metabolic liabilities of the lead compound. The in vitro assays detailed in this guide provide a reliable framework for empirically determining the most effective strategy during the iterative process of drug design and lead optimization. By leveraging these powerful chemical tools and robust experimental methodologies, medicinal chemists can significantly improve the pharmacokinetic profiles of their compounds and increase the probability of clinical success.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • PubMed. (2010, April 22). Oxetanes in drug discovery: structural and synthetic insights. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • SCIRP. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2017, August 29). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Retrieved from [Link]

  • National Library of Medicine. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2011, October 13). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • National Institutes of Health. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. Retrieved from [Link]

  • Angewandte Chemie. (2024, May 7). A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis. Retrieved from [Link]

  • ACS Publications. (2018, September 10). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2. Retrieved from [Link]

  • ScienceOpen. (2023, October 28). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • Springer. (2021, July 3). Drug metabolic stability in early drug discovery to develop potential lead compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]

  • Pharma Focus Asia. (2021, October 11). Metabolic Stability. Retrieved from [Link]

  • PubMed. (2018, March 22). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis. Retrieved from [Link]

  • Semantic Scholar. (2024, January 12). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Retrieved from [Link]

  • MDPI. (2024, September 5). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Retrieved from [Link]

  • ResearchGate. (2024, September 3). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to Validating the Binding Affinity of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid Analogs for Drug Discovery

Introduction: Rational Design in Modern Drug Discovery In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The pyrazole ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rational Design in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The pyrazole ring system is a quintessential example of such a "privileged scaffold," appearing in numerous FDA-approved drugs due to its metabolic stability and versatile synthetic handles.[1][2] Its ability to participate in hydrogen bonding and π-π stacking allows for potent and selective interactions with a wide array of biological targets, including kinases and other enzymes.[3][4]

Complementing this, the oxetane moiety has emerged as a highly valuable functional group.[5][6] Often used as a bioisostere for gem-dimethyl or carbonyl groups, the strained four-membered ether ring can significantly improve key physicochemical properties such as aqueous solubility and metabolic stability, while also providing a unique three-dimensional exit vector for further chemical exploration.[6][7][8]

The synthesis of analogs based on the 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid scaffold represents a thoughtful strategy to merge the benefits of these two motifs. The core hypothesis is that this combination can yield compounds with favorable drug-like properties and high target affinity. However, this hypothesis rests on a critical foundation: the rigorous and quantitative validation of binding affinity. Accurately determining parameters such as the equilibrium dissociation constant (K D ), inhibition constant (K i ), and half-maximal inhibitory concentration (IC 50 ) is paramount for establishing a clear Structure-Activity Relationship (SAR) and guiding the next cycle of lead optimization.[9][10]

This guide provides a comprehensive framework for researchers and drug development professionals to objectively compare and validate the binding affinity of this promising series of pyrazole analogs. We will delve into the core principles of binding affinity, compare the industry's most trusted analytical techniques, and provide detailed, field-proven protocols to generate high-quality, reproducible data.

Chapter 1: Foundational Concepts in Binding Affinity

Before embarking on experimental design, it is crucial to understand the key parameters that quantify molecular interactions. These are not just numbers, but quantitative descriptors of the dynamic equilibrium between a ligand (our pyrazole analog) and its protein target.

  • Equilibrium Dissociation Constant (K D ): This is the most fundamental measure of binding affinity. It represents the concentration of ligand at which 50% of the target protein is occupied at equilibrium. K D is an intrinsic property of the interaction, independent of assay conditions. A lower K D value signifies a higher binding affinity.[10]

  • Half-maximal Inhibitory Concentration (IC 50 ): This value indicates the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. It is a functional measure and is dependent on the concentrations of other reagents in the assay (e.g., substrate, competing ligand).

  • Inhibition Constant (K i ): The K i is a more absolute measure of an inhibitor's potency than the IC 50 . It represents the dissociation constant of the inhibitor-target complex. For competitive inhibitors, the K i can be calculated from the IC 50 using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the competing ligand used in the assay.[11]

Understanding the thermodynamics of binding provides a deeper layer of insight. The Gibbs free energy of binding (ΔG) is related to the binding affinity and is composed of enthalpic (ΔH) and entropic (ΔS) contributions.[9][12] Isothermal Titration Calorimetry (ITC) is unique in its ability to directly measure these thermodynamic parameters, revealing the driving forces behind the interaction.

Chapter 2: A Comparative Analysis of Key Methodologies

Selecting the appropriate technology to measure binding affinity is a critical decision driven by the specific research question, available resources, and the nature of the target. Here, we compare three gold-standard techniques.[10][13]

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Radioligand Binding Assay (RBA)
Principle Mass change on a sensor surfaceHeat change upon binding in solutionDisplacement of a radiolabeled ligand
Measurement Type Direct, label-freeDirect, label-freeIndirect (competitive), requires label
Key Output K D , k on , k off (Kinetics)K D , ΔH , ΔS , Stoichiometry (n)IC 50 , K i
Throughput Medium to HighLow to MediumHigh
Sample Consumption Low (analyte), Medium (ligand)HighLow
Strengths Real-time kinetic data, mechanism of actionGold standard for thermodynamics, in-solutionHigh sensitivity, robust, well-established
Limitations Requires protein immobilization, potential artifactsHigh sample requirement, lower throughputRequires radiolabeled ligand, disposal costs
Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique that measures biomolecular interactions in real-time without the need for labels.[14] One binding partner (the ligand, typically the protein target) is immobilized on a sensor chip, and the other (the analyte, our pyrazole compound) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a response signal.[15] The primary advantage of SPR is its ability to determine not only the affinity (K D ) but also the kinetic rate constants for association (k on ) and dissociation (k off ), providing deep insight into the binding mechanism.[16][17]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics.[9][18] It directly measures the heat released or absorbed during a binding event.[12] In an ITC experiment, the pyrazole analog is titrated into a sample cell containing the target protein, and the minute temperature changes are recorded. The resulting data provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[19] As an in-solution technique, it requires no modification or immobilization of the interactants, making it a true measure of the native interaction.[12]

Radioligand Binding Assays (RBA)

RBAs are a classic and highly sensitive method for quantifying the affinity of unlabeled test compounds.[20][21] These are typically competition assays where the pyrazole analog competes with a known radiolabeled ligand for binding to the target receptor. By measuring the concentration-dependent displacement of the radioligand, one can determine the IC 50 of the test compound.[20] This value can then be converted to the inhibition constant (K i ) to provide a standardized measure of affinity.[11] Filtration-based assays are robust and work well for membrane-bound receptors.[20]

Chapter 3: Experimental Protocols for Affinity Determination

The following protocols are designed to be self-validating systems, providing rigorous and reproducible data for establishing the SAR of the pyrazole analog series.

Protocol 1: Validating Target Engagement and Kinetics via Surface Plasmon Resonance (SPR)

Causality: This protocol is chosen to provide not just affinity (K D ) but also the on- and off-rates of the interaction. A compound with a slow off-rate (long residence time) may exhibit prolonged pharmacological effects, a desirable trait in drug development that cannot be determined by endpoint assays alone.

SPR_Workflow Immobilize 1. Immobilize Target Protein (e.g., Amine Coupling) Equilibrate 3. System Equilibration (Running Buffer) Buffer 2. Prepare Analyte Series (Pyrazole Analogs) Associate 4. Association Phase (Inject Analyte) Equilibrate->Associate Inject Dissociate 5. Dissociation Phase (Running Buffer) Associate->Dissociate Switch Regenerate 6. Surface Regeneration (e.g., low pH glycine) Dissociate->Regenerate Inject Regenerate->Equilibrate Fit 7. Fit Sensorgrams (e.g., 1:1 Langmuir) Output 8. Determine KD, kon, koff Fit->Output

Caption: Workflow for determining binding kinetics and affinity using Surface Plasmon Resonance (SPR).

Methodology:

  • Target Protein Immobilization:

    • Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via standard amine coupling chemistry). The goal is to achieve an immobilization level that will yield a robust signal without causing mass transport limitations.

  • Analyte Preparation:

    • Prepare a dilution series of the 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid analog in the running buffer. A typical concentration range would span from 0.1 to 100 times the expected K D , including a zero-concentration blank for double referencing.

  • System Equilibration:

    • Prime the SPR system and allow the running buffer (e.g., HBS-EP+) to flow over the sensor surface until a stable baseline is achieved.

  • Association:

    • Inject the lowest concentration of the pyrazole analog over the sensor surface for a defined period (e.g., 180 seconds) to monitor the binding event (association phase).

  • Dissociation:

    • Switch back to the flow of running buffer and monitor the decay of the signal as the compound dissociates from the target (dissociation phase). The length of this phase should be sufficient to observe a significant portion of the dissociation curve.

  • Regeneration:

    • Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound analyte and prepare the surface for the next cycle. Confirm that this step does not denature the immobilized protein.

  • Data Collection and Analysis:

    • Repeat steps 4-6 for the entire concentration series.

    • Subtract the response from a reference flow cell and the blank injections to correct for bulk refractive index changes and instrument drift.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software to determine k on , k off , and K D .[15]

Protocol 2: Determining Inhibition Constant (K i ) via a Competitive Radioligand Binding Assay

Causality: This protocol is chosen for its high sensitivity and robustness, making it an excellent orthogonal method to confirm findings from SPR or as a primary screening method. It directly measures the compound's ability to displace a known ligand at the target's binding site, providing a clear measure of competitive inhibition.

RBA_Workflow cluster_plate Assay Plate Setup (96-well) cluster_harvest Harvesting & Counting cluster_analysis Data Analysis Membranes 1. Add Target Membranes (50-120 µg protein) Compound 2. Add Pyrazole Analog (Concentration Series) Membranes->Compound Radioligand 3. Add Radioligand (Fixed Concentration, ~Kd) Compound->Radioligand Incubate 4. Incubate Plate (e.g., 60 min at 30°C) Radioligand->Incubate Filter 5. Rapid Filtration (GF/C filters) Incubate->Filter Wash 6. Wash Filters (Ice-cold buffer) Filter->Wash Dry 7. Dry Filters Wash->Dry Count 8. Scintillation Counting (Measure CPM) Dry->Count Plot 9. Plot CPM vs. [Analog] (Sigmoidal Dose-Response) Count->Plot Calc_IC50 10. Calculate IC50 Plot->Calc_IC50 Calc_Ki 11. Convert to Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki Output Final Ki Value Calc_Ki->Output

Caption: Workflow for determining the inhibition constant (Ki) using a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Prepare a membrane homogenate from cells or tissue known to express the target receptor. Determine the total protein concentration using a standard method like a BCA assay.[11]

  • Assay Setup:

    • In a 96-well plate, set up the following in a final volume of 250 µL per well:[11]

      • Total Binding: 150 µL membrane preparation, 50 µL assay buffer, and 50 µL of the radioligand solution.

      • Non-specific Binding (NSB): 150 µL membrane preparation, 50 µL of a high concentration of a known unlabeled ligand (saturating), and 50 µL of the radioligand solution.

      • Competition: 150 µL membrane preparation, 50 µL of the pyrazole analog at various concentrations, and 50 µL of the radioligand solution (at a fixed concentration, typically near its K D ).

  • Incubation:

    • Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[11]

  • Termination and Filtration:

    • Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[20][22]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting:

    • Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding for each concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the pyrazole analog.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC 50 value.

    • Calculate the K i value from the IC 50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Chapter 4: Data Analysis and Interpretation for SAR

The ultimate goal of these experiments is to generate a clear Structure-Activity Relationship (SAR) that informs the next round of molecular design. By systematically modifying the structure of the 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid core and measuring the corresponding change in binding affinity, medicinal chemists can identify which chemical features are critical for target engagement.

Table 2: Hypothetical Binding Affinity Data for Pyrazole Analog Series

Compound IDR 1 Group (Position X)R 2 Group (Position Y)K D (nM) [SPR]K i (nM) [RBA]
LEAD-001 -H-H150185
ANALOG-002 -F-H7592
ANALOG-003 -Cl-H5065
ANALOG-004 -CH 3-H250310
ANALOG-005 -H-NH 2>1000>1000
ANALOG-006 -Cl-CH 32530

This tabulated data allows for direct comparison. For instance, the hypothetical data above suggests that adding a halogen at the R 1 position (ANALOG-002, ANALOG-003) improves affinity compared to the parent compound (LEAD-001), while a methyl group is detrimental (ANALOG-004). Combining the beneficial chlorine at R 1 with a methyl group at R 2 (ANALOG-006) results in the most potent compound in this series. This type of analysis is the engine of lead optimization.

Conclusion

Validating the binding affinity of novel chemical series like the 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid analogs is a non-negotiable step in the drug discovery process. A multi-pronged approach utilizing orthogonal, high-integrity techniques such as SPR and Radioligand Binding Assays provides the most comprehensive and trustworthy dataset. SPR offers invaluable kinetic insights into the interaction, while RBAs provide a robust, sensitive measure of competitive affinity. By employing these self-validating protocols, research teams can confidently establish clear Structure-Activity Relationships, accelerating the data-driven design of more potent and selective therapeutic candidates. The insights gained from these foundational experiments are critical for making informed decisions on which chemical scaffolds to advance toward preclinical development.

References

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  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. The Biophysical Society. [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science. [Link]

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Bentham Science. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry. PubMed. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC. [Link]

  • Chemical Space Exploration of Oxetanes. MDPI. [Link]

  • What are some physical methods to determine binding affinity of a protein? ResearchGate. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

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Comparative

A Comparative Guide to the Lipophilicity of Oxetanyl Pyrazoles in Medicinal Chemistry

Introduction: The Critical Role of Lipophilicity in Drug Design In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable drug candidate is governed by a delicate balance of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable drug candidate is governed by a delicate balance of physicochemical properties. Among these, lipophilicity stands out as a paramount parameter, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Lipophilicity, often quantified as the logarithm of the distribution coefficient (logD) at a physiological pH of 7.4, dictates how a molecule partitions between aqueous and lipid environments.[2][3] This property is crucial for a drug's ability to permeate biological membranes to reach its target, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[4]

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and synthetic accessibility.[5][6] Pyrazole-containing drugs have shown efficacy across a range of therapeutic areas, including inflammation and oncology.[7][8] A common strategy in optimizing pyrazole-based leads is the use of bioisosteres—substituents that retain key biological activity while favorably modulating physicochemical properties.[5] This guide focuses on a particularly effective bioisosteric replacement: the substitution of traditional motifs like gem-dimethyl or carbonyl groups with an oxetane ring, and its consequential impact on the lipophilicity of pyrazole-based drug candidates.

The Oxetane Ring: A Modern Bioisostere for Fine-Tuning Physicochemical Properties

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable tool for medicinal chemists.[9] It is frequently employed as a bioisostere for the gem-dimethyl group, a classic substituent used to block metabolic oxidation, and the carbonyl group, a common polar moiety.[9] The rationale for this substitution is multifaceted:

  • Metabolic Stability: The oxetane ring is generally more resistant to oxidative metabolism compared to the metabolically labile C-H bonds in alkyl groups.

  • Aqueous Solubility: As a polar motif, the oxetane can improve the aqueous solubility of a parent molecule.[9]

  • Three-Dimensionality: The puckered, sp³-rich nature of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved binding affinity and selectivity.

  • Lipophilicity Modulation: Crucially, the oxetane is considered a "lipophilicity-sparing" replacement for the highly lipophilic gem-dimethyl group. The central hypothesis is that replacing a gem-dimethyl or a carbonyl group with an oxetane will reduce a compound's logD, thereby mitigating risks associated with high lipophilicity.

The following diagram illustrates this common bioisosteric relationship.

G cluster_0 Common Groups in Pyrazole Scaffolds cluster_1 Bioisosteric Replacement gem-dimethyl gem-Dimethyl (High Lipophilicity, Metabolically Labile) Oxetane Oxetane (Polar, Metabolically Stable, Modulates Lipophilicity) gem-dimethyl->Oxetane Replaced by Carbonyl Carbonyl (Polar, H-Bond Acceptor) Carbonyl->Oxetane Replaced by caption Bioisosteric replacement strategy.

Caption: Oxetane as a bioisostere for gem-dimethyl and carbonyl groups.

However, as we will demonstrate with experimental data, the effect of this substitution on lipophilicity is not always straightforward and is highly dependent on the surrounding molecular context.

Comparative Analysis of Lipophilicity: Experimental Data

To objectively assess the impact of oxetane substitution on the lipophilicity of pyrazole-containing compounds, we turn to matched molecular pair analysis. In this approach, compounds that differ only by a single, well-defined structural modification are compared. The data below is synthesized from key studies, including a program targeting Hematopoietic Progenitor Kinase 1 (HPK1), where an oxetane was introduced to specifically lower the logD.

Table 1: Comparative logD7.4 Data for Matched Pyrazole Pairs

Compound IDCore StructureR GroupBioisostereExperimental logD7.4ΔlogD (vs. gem-Dimethyl)Reference
1a Pyrazine Carboxamide Pyrazole-CH(CH₃)₂iso-Propyl (baseline)3.1-
1b Pyrazine Carboxamide Pyrazole-C(CH₃)₃tert-Butyl3.5+0.4
1c Pyrazine Carboxamide Pyrazole3-oxetanylOxetane 2.6-0.5
2a Diaryloxetane ScaffoldIndoleKetone3.2-
2b Diaryloxetane ScaffoldIndoleOxetane 3.78+0.58
3a Diaryloxetane Scaffoldp-MethoxyphenylKetone3.5-
3b Diaryloxetane Scaffoldp-MethoxyphenylOxetane 3.2-0.30

Note: logD values are experimentally determined using the shake-flask method at pH 7.4.

Analysis and Field-Proven Insights

The data presented in Table 1 provides critical, field-proven insights for the medicinal chemist:

  • Confirmation of Hypothesis (Compound Series 1): In the HPK1 inhibitor series, the initial hypothesis holds true. The replacement of an iso-propyl group (logD = 3.1) with the more sterically hindered and lipophilic tert-butyl group (logD = 3.5) increased lipophilicity as expected. In contrast, the introduction of the polar oxetane ring (1c ) successfully lowered the logD to 2.6, a significant reduction of 0.5 log units compared to the baseline and a full 0.9 log units compared to the tert-butyl analog. This demonstrates the utility of the oxetane-for-alkyl substitution as a strategy to decrease lipophilicity in certain pyrazole scaffolds.

  • Context is Critical (Compound Series 2 & 3): The data from a study on diaryloxetanes provides a crucial counterpoint and highlights the nuanced reality of bioisosteric replacements. When a ketone was replaced with an oxetane in an indole-containing scaffold (2a vs. 2b ), the lipophilicity increased by 0.58 log units. Conversely, in a closely related p-methoxyphenyl series (3a vs. 3b ), the same substitution resulted in a decrease in lipophilicity of 0.30 log units.

Causality Behind the Contrasting Effects: This context-dependent outcome is likely due to a complex interplay of factors beyond simple polarity. Intramolecular hydrogen bonding, conformational changes imposed by the rigid four-membered ring, and alterations in the molecule's overall shape and solvent-accessible surface area can all influence how the compound partitions between octanol and water. The indole's hydrogen-bond-donating N-H group, for instance, may interact differently with the oxetane oxygen versus the ketone oxygen, altering the molecule's overall polarity and solvation profile in an unexpected way.

This underscores a fundamental principle in medicinal chemistry: bioisosteric replacements are not universally predictable and must be validated experimentally within each chemical series. While general trends provide a valuable starting point for design, the specific molecular environment dictates the ultimate outcome.

Experimental Protocols for Lipophilicity Determination

To ensure the trustworthiness and reproducibility of lipophilicity data, standardized and well-validated protocols are essential. Below are detailed methodologies for the two most common experimental approaches.

Protocol 1: The Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4). It is considered the benchmark for logD determination.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with PBS (pH 7.4) and, separately, PBS (pH 7.4) with n-octanol by mixing them vigorously for at least 24 hours and allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment begins.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • Add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each) to a glass vial.

    • Spike a small volume of the compound stock solution into the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.

  • Equilibration: Vigorously shake the vials for a fixed period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vials (e.g., at 2000 x g for 15 minutes) to achieve complete separation of the n-octanol and aqueous layers.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Quantify the concentration of the compound in each aliquot using a suitable analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The logD is calculated using the following equation:

    • logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

G start Start prep 1. Prepare Saturated n-Octanol & PBS (pH 7.4) start->prep partition 2. Add Compound to Octanol/PBS Mixture prep->partition shake 3. Shake for 1-3h to Reach Equilibrium partition->shake centrifuge 4. Centrifuge for Phase Separation shake->centrifuge sample 5. Sample Octanol & Aqueous Layers centrifuge->sample analyze 6. Quantify Compound Concentration (LC-MS) sample->analyze calculate 7. Calculate logD analyze->calculate end End calculate->end

Caption: Workflow for the Shake-Flask logD determination method.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. It is a high-throughput alternative to the shake-flask method, requiring less compound and time.

Methodology:

  • System Setup:

    • Column: Use a C18 or C8 reversed-phase column.

    • Mobile Phase: An isocratic or gradient system of an aqueous buffer and an organic modifier (typically methanol or acetonitrile). For logP/D determination, methanol is often preferred as it can mimic the n-octanol/water interface.

  • Calibration:

    • Select a set of 5-7 reference compounds with well-established, literature-reported logP values that span the expected range of the test compounds.

    • Inject each reference compound individually into the HPLC system and record its retention time (tR).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k): For each reference compound, calculate the capacity factor (k) using the formula:

    • k = (tR - t₀) / t₀

  • Standard Curve Generation:

    • Calculate the logarithm of the capacity factor (log k) for each reference compound.

    • Plot the known logP values of the reference compounds (y-axis) against their corresponding calculated log k values (x-axis).

    • Perform a linear regression to generate a calibration curve. The resulting equation will be in the form: logP = m(log k) + c .

  • Analysis of Test Compounds:

    • Inject the oxetanyl pyrazole and its analogs onto the same HPLC system under identical conditions to obtain their retention times (tR).

    • Calculate the log k value for each test compound.

  • Determination of logP/D: Substitute the calculated log k value of each test compound into the linear regression equation from the standard curve to determine its experimental logP value.

G cluster_0 Calibration Phase cluster_1 Testing Phase ref_inject 1. Inject Reference Compounds ref_logk 2. Calculate log(k) for References ref_inject->ref_logk curve 3. Plot logP vs. log(k) & Generate Calibration Curve ref_logk->curve determine 6. Determine logP of Test Compounds using Curve curve->determine test_inject 4. Inject Test Compounds test_logk 5. Calculate log(k) for Test Compounds test_inject->test_logk test_logk->determine

Caption: Workflow for the RP-HPLC logP determination method.

Conclusion and Strategic Recommendations

The strategic replacement of gem-dimethyl or carbonyl groups with an oxetane ring is a powerful and validated tactic in medicinal chemistry for modulating the physicochemical properties of pyrazole-based drug candidates. Experimental data confirms that this substitution can be an effective method for reducing lipophilicity, a key objective in mitigating ADMET risks.

However, this guide provides a critical, data-driven perspective: the effect is not universal. As demonstrated, the impact of an oxetane on logD is highly dependent on the molecular scaffold. Researchers, scientists, and drug development professionals should therefore treat this bioisosteric replacement as a hypothesis to be tested within each new chemical series. Relying on generalized trends without empirical validation can be misleading.

We recommend a two-pronged approach:

  • Rational Design: Use the oxetane-for-alkyl/carbonyl substitution as a primary design strategy when aiming to reduce lipophilicity and/or improve metabolic stability in pyrazole series.

  • Empirical Validation: Synthesize the matched molecular pairs and determine their lipophilicity experimentally using a robust method like the shake-flask or a calibrated RP-HPLC assay. This empirical data is indispensable for making informed decisions in lead optimization and guiding the project toward a successful clinical candidate.

By combining rational design with rigorous, self-validating experimental protocols, the oxetane moiety can be effectively leveraged to fine-tune the delicate balance of properties required for a successful drug.

References

  • Domainex. "Shake Flask LogD." Accessed March 26, 2026. [Link]

  • PMC. "Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors." Accessed March 26, 2026. [Link]

  • PMC. "Pyrazoles and Pyrazolines as Anti-Inflammatory Agents." Accessed March 26, 2026. [Link]

  • PMC. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Accessed March 26, 2026. [Link]

  • RSC Publishing. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." Accessed March 26, 2026. [Link]

  • IOP Publishing. "Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates." Accessed March 26, 2026. [Link]

  • PMC. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Accessed March 26, 2026. [Link]

  • PMC. "Synthesis of novel pyrazole derivatives and neuroprotective effect investigation." Accessed March 26, 2026. [Link]

  • PubMed. "Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase." Accessed March 26, 2026. [Link]

  • Turkish Journal of Pharmaceutical Sciences. "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives." Accessed March 26, 2026. [Link]

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Accessed March 26, 2026. [Link]

  • PMC. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Accessed March 26, 2026. [Link]

  • ResearchGate. "log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle)." Accessed March 26, 2026. [Link]

  • PMC. "Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect." Accessed March 26, 2026. [Link]

  • MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Accessed March 26, 2026. [Link]

  • PMC. "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." Accessed March 26, 2026. [Link]

  • Research and Reviews. "Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry." Accessed March 26, 2026. [Link]

  • ResearchGate. "Pyrazole Linked-1,2,4-Oxadiazole Derivatives as Potential Pharmacological Agent: Design, Synthesis and Antimicrobial Study." Accessed March 26, 2026. [Link]

  • PubMed. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects." Accessed March 26, 2026. [Link]

  • Frontiers. "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Accessed March 26, 2026. [Link]

  • PMC. "LogD Contributions of Substituents Commonly Used in Medicinal Chemistry." Accessed March 26, 2026. [Link]

  • ResearchGate. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Accessed March 26, 2026. [Link]

  • MDPI. "Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity." Accessed March 26, 2026. [Link]

  • ResearchGate. "Log D Contributions of Substituents Commonly Used in Medicinal Chemistry." Accessed March 26, 2026. [Link]

  • PMC. "Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies." Accessed March 26, 2026. [Link]

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Accessed March 26, 2026. [Link]

  • ACD/Labs. "Lipophilicity Descriptors: Understanding When to Use LogP & LogD." Accessed March 26, 2026. [Link]

Sources

Validation

mass spectrometry fragmentation patterns of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid

The incorporation of oxetanes into molecular scaffolds has become a cornerstone strategy in modern drug discovery. Acting as robust bioisosteres for gem-dimethyl groups and carbonyls, oxetanes improve aqueous solubility,...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of oxetanes into molecular scaffolds has become a cornerstone strategy in modern drug discovery. Acting as robust bioisosteres for gem-dimethyl groups and carbonyls, oxetanes improve aqueous solubility, lower lipophilicity (logP), and enhance metabolic stability by acting as highly effective hydrogen-bond acceptors[1].

For analytical chemists and DMPK scientists, characterizing these novel building blocks—such as 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid —requires a deep understanding of their behavior in the gas phase. This guide provides an in-depth, comparative analysis of the mass spectrometry (MS) fragmentation patterns of this specific oxetanyl pyrazole, contrasting it with traditional alkyl analogs to equip researchers with reliable, diagnostic MS/MS workflows.

Analytical Strategy: Self-Validating LC-HRMS/MS Protocol

To confidently assign fragmentation pathways and eliminate false positives from isobaric background noise, the analytical protocol must be designed as a self-validating system. The following methodology ensures high mass accuracy and reproducible fragmentation.

Step-by-Step Methodology:

  • Sample Preparation & Matrix Normalization: Prepare the analyte at 100 ng/mL in a 50:50 Methanol:Water solution. Causality: Spike the sample with 10 ng/mL of an isotopically labeled internal standard (e.g., 13C3​ -pyrazole). This internal calibration validates ionization efficiency and normalizes any matrix suppression effects before data acquisition begins.

  • Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is critical here; it drives the robust protonation of the pyrazole nitrogen, maximizing the abundance of the [M+H]+ precursor ion and stabilizing the spray.

  • High-Resolution Mass Spectrometry (HRMS): Operate an Orbitrap or Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Activation: Use Higher-energy Collisional Dissociation (HCD) rather than traditional Ion Trap CID.

    • Causality: HCD eliminates the "1/3 rule" low-mass cutoff inherent to ion traps, ensuring that low-mass diagnostic fragments (e.g., expelled oxetane fragments) are captured. Step the Normalized Collision Energy (NCE) across 20, 35, and 50 eV to capture both low-energy neutral losses (like water) and high-energy ring cleavages.

  • System Self-Validation: Configure the acquisition software to monitor a background lock mass (e.g., ambient polysiloxane at m/z 371.1012). If the real-time mass error of the precursor ion exceeds 3 ppm, the system automatically flags the scan, preventing the misassignment of target fragments.

LCMS_Workflow Prep Sample Prep 100 ng/mL + IS LC UHPLC C18, 0.1% FA Prep->LC ESI ESI Source Positive Mode LC->ESI HCD HCD Cell NCE: 20, 35, 50 ESI->HCD HRMS Orbitrap HRMS Res: 70,000 HCD->HRMS

LC-HRMS/MS analytical workflow for oxetanyl pyrazole characterization.

Mechanistic Insights: Fragmentation Pathways

The exact mass of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid is 182.0691 Da, yielding a robust protonated precursor [M+H]+ at m/z 183.0764 . Upon HCD activation, the molecule exhibits two competing, highly diagnostic fragmentation cascades.

Pyrazole-4-Carboxylic Acid Core Cleavage

The carboxylic acid moiety at the C4 position of the pyrazole ring is highly susceptible to low-energy neutral losses[2].

  • Loss of Water (-18 Da): The initial loss of H2​O generates a highly reactive acylium ion at m/z 165.0658.

  • Loss of Carbon Dioxide (-44 Da): Alternatively, decarboxylation yields a stable, protonated pyrazole core at m/z 139.0866. This fragmentation is a universal hallmark of pyrazole-4-carboxylic acid derivatives[2].

Oxetane Ring Transannular Cleavage

The most structurally diagnostic fragments arise from the oxetane ring. Why does the oxetane ring fragment so specifically compared to alkyl chains? The high ring strain of the four-membered heterocycle drastically lowers the activation energy required for ring opening.

  • Loss of Formaldehyde (-30 Da): Under collisional activation, cyclic ethers like oxetane undergo a highly specific transannular cleavage[3]. The molecule expels the oxygen atom along with an adjacent methylene group as neutral formaldehyde ( CH2​O ), resulting in a diagnostic product ion at m/z 153.0658.

  • Complete Oxetane Expulsion (-56 Da): Higher collision energies (NCE 50) drive the complete cleavage of the N−C bond connecting the pyrazole to the oxetane ring, expelling C3​H4​O and leaving a fragment at m/z 127.0502.

Frag_Pathway M [M+H]+ m/z 183.076 F1 [M+H - H2O]+ m/z 165.066 M->F1 -H2O (-18 Da) F2 [M+H - CO2]+ m/z 139.087 M->F2 -CO2 (-44 Da) F3 [M+H - CH2O]+ m/z 153.066 M->F3 -CH2O (-30 Da) F4 [M+H - C3H4O]+ m/z 127.050 M->F4 -C3H4O (-56 Da) F5 [M+H - CO2 - CH2O]+ m/z 109.076 F2->F5 -CH2O (-30 Da) F3->F5 -CO2 (-44 Da)

Proposed ESI(+)-MS/MS fragmentation pathway of 3-methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid.

Comparative Analysis: Oxetane vs. Alkyl/Cycloalkyl Analogs

When selecting building blocks for library synthesis, it is vital to understand how substituting an oxetane ring for a traditional alkyl (isopropyl) or cycloalkyl (cyclobutyl) group alters the MS/MS landscape. The table below summarizes the quantitative differences in fragmentation behavior.

AnalogPrecursor [M+H]+ Key Neutral LossDiagnostic Product IonPrimary Fragmentation Mechanism
1-(oxetan-3-yl) m/z 183.0764-30 Da ( CH2​O )m/z 153.0658Transannular ring cleavage driven by ring strain[3].
1-isopropyl m/z 169.0972-42 Da ( C3​H6​ )m/z 127.0502Inductive alkene elimination (McLafferty-type rearrangement)[4].
1-cyclobutyl m/z 181.0972-28 Da ( C2​H4​ )m/z 153.0658Retro-[2+2] cycloaddition expelling ethylene.

Key Takeaway for Drug Developers: The -30 Da neutral loss is a highly specific mass defect signature for oxetane-containing compounds. While the 1-isopropyl analog fragments primarily via the loss of propylene (-42 Da) due to standard inductive cleavage[4], the oxetane ring's transannular cleavage provides a unique, unambiguous MS/MS tag. This makes oxetanyl pyrazoles significantly easier to track in complex biological matrices during in vivo pharmacokinetic (PK) profiling, as the -30 Da transition is rare among endogenous metabolites.

References

  • [4] Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. National Science Foundation (NSF PAR). Available at:[Link]

  • [1] Chemical Space Exploration of Oxetanes. PubMed Central (PMC) - National Institutes of Health (NIH). Available at:[Link]

  • [2] Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. PubMed Central (PMC) - National Institutes of Health (NIH). Available at:[Link]

  • [3] Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic. AIP Publishing. Available at:[Link]

Sources

Comparative

toxicity profile comparison of oxetane-containing pyrazoles

Toxicity Profile Comparison: Oxetane-Containing Pyrazoles vs. Traditional Pharmacophores in Drug Design As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the limit...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicity Profile Comparison: Oxetane-Containing Pyrazoles vs. Traditional Pharmacophores in Drug Design

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the limitations of traditional alkyl- or aryl-substituted pyrazoles. While the pyrazole ring is a privileged scaffold in medicinal chemistry, its traditional substituents often introduce critical developability bottlenecks, most notably hERG-mediated cardiotoxicity, Cytochrome P450 (CYP) time-dependent inhibition (TDI), and poor metabolic stability.

Over the past decade, the strategic incorporation of the oxetane ring—a four-membered, oxygen-containing heterocycle—has emerged as a premier bioisosteric replacement for gem-dimethyl, carbonyl, and traditional alkyl groups. This guide objectively compares the toxicity profiles of oxetane-containing pyrazoles against their traditional counterparts, detailing the mechanistic causality behind their superior safety profiles and providing the self-validating experimental workflows required to evaluate them.

Mechanistic Rationale: Why Oxetane Mitigates Toxicity

The decision to replace a standard alkyl group with an oxetane moiety is driven by precise physicochemical causality rather than empirical screening. The oxetane ring fundamentally alters the electronic and spatial environment of the pyrazole core[1].

Attenuation of Amine Basicity (hERG Mitigation) A ubiquitous challenge in drug design is the hERG channel liability associated with basic amines. Traditional alkyl-substituted pyrazoles or adjacent basic amines are typically protonated at physiological pH, allowing them to bind tightly to the inner cavity of the hERG potassium channel, triggering life-threatening arrhythmias. The oxygen atom within the oxetane ring exerts a strong electron-withdrawing inductive effect. When an oxetane is placed adjacent to a basic nitrogen, it significantly lowers the pKa of that nitrogen (often by 2 to 3 log units). This prevents physiological protonation, thereby abolishing hERG binding without requiring massive structural overhauls[2][3].

Steric Shielding and C-H Bond Strength (CYP Inhibition & Hepatotoxicity) Traditional N-methyl or N-isopropyl pyrazoles are highly susceptible to CYP450-mediated oxidative metabolism, which can generate reactive iminium intermediates that covalently bind to and irreversibly inhibit CYP enzymes (Time-Dependent Inhibition, or TDI). Oxetanes possess significantly stronger C-H bonds and a rigid, three-dimensional geometry that sterically shields the molecule from the CYP catalytic active site. Furthermore, acting as a polar bioisostere, oxetane lowers the overall lipophilicity (LogD) of the molecule, which directly correlates with reduced promiscuous protein binding and lower intrinsic clearance (CLint) in hepatocytes[4].

HERG_Mitigation A Traditional Alkyl Pyrazole B High pKa (>7.0) Basic Amine A->B C hERG Channel Binding B->C D Cardiotoxicity Risk C->D E Oxetane-Containing Pyrazole F Low pKa (~5.0) Attenuated Basicity E->F G No hERG Binding (IC50 > 100 μM) F->G H Favorable Safety Profile G->H

Logic flow demonstrating how oxetane incorporation mitigates hERG cardiotoxicity via pKa modulation.

Comparative Toxicity Data: Oxetane vs. Traditional Alternatives

To objectively assess performance, we must look at matched molecular pairs where an oxetane directly replaces a traditional moiety on a pyrazole or related nitrogenous scaffold. The data below summarizes the dramatic shifts in toxicity profiles observed during recent lead optimization campaigns.

Table 1: In Vitro Toxicity and Physicochemical Profile Comparison

Compound PairTargetStructural ModificationpKahERG IC50 (μM)CYP Inhibition / TDIHepatocyte CLint
Compound 39 vs. 40 [1]MNK1/2N-Methylpyrazole → N-OxetanylpyrazoleN/AHigh Liability → NoneHigh → NoneUnstable → Stable
Compound 42 vs. GDC-0349 [3]mTORIsopropylamine → Oxetanylamine7.6 → 5.08.5 → >100High TDI → Low TDIPoor → Improved
ELOVL1 Inhibitors [4]ELOVL1Alkyl Pyrazole Amide → Fused Oxetane PyrazoleN/AN/AN/AHigh → Moderate

Data Interpretation: In the MNK1/2 inhibitor series, replacing the N-methyl group of the pyrazole with an oxetane unit (Compound 40) not only enhanced target potency but completely abolished CYP and hERG inhibition while stabilizing the compound in liver microsomes[1]. Similarly, the development of GDC-0349 proved that oxetane incorporation drops the pKa from 7.6 to 5.0, rescuing the molecule from a fatal 8.5 μM hERG liability[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the toxicity profiles of oxetane-containing pyrazoles must be validated using rigorous, self-contained experimental systems. Below are the standard operating protocols for evaluating these critical parameters.

Automated Patch-Clamp hERG Assay

Causality of Design: The hERG channel exhibits rapid, voltage-dependent inactivation. Measuring the peak tail current during the repolarization step allows us to assess the channel's recovery from inactivation, a state highly sensitive to drug binding in the inner pore.

Protocol:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Voltage Protocol:

    • Hold cells at a resting potential of -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (recovery from inactivation).

  • Compound Application: Perfuse the oxetane-pyrazole test compound at 5 concentrations (e.g., 0.1, 1, 10, 30, 100 μM) for 5 minutes per concentration to ensure steady-state block.

  • Validation Criteria: The assay is only valid if the positive control (Dofetilide, 100 nM) produces >80% inhibition of the tail current, and the negative control (vehicle, 0.1% DMSO) shows <5% current rundown.

  • Data Analysis: Calculate the percentage of tail current inhibition relative to baseline. Fit the dose-response curve to a Hill equation to derive the IC50.

CYP450 Time-Dependent Inhibition (TDI) Assay (IC50 Shift Method)

Causality of Design: TDI is driven by the formation of reactive metabolites that covalently bind to the CYP enzyme. Because NADPH is the obligate cofactor for CYP-mediated oxidation, comparing IC50 shifts in the presence versus absence of NADPH during a pre-incubation phase isolates metabolism-dependent toxicity from reversible competitive inhibition.

Protocol:

  • Matrix Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Shift Variable):

    • Arm A (-NADPH): Incubate HLM with the test compound (0.1 to 50 μM) without NADPH for 30 minutes at 37°C.

    • Arm B (+NADPH): Incubate HLM with the test compound and 1 mM NADPH for 30 minutes at 37°C.

  • Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary incubation plate containing a CYP-specific probe substrate (e.g., Midazolam for CYP3A4) and fresh NADPH. Incubate for 10 minutes.

  • Quenching & Analysis: Stop the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite (e.g., 1'-hydroxymidazolam).

  • Validation Criteria: The assay is validated if the positive control (Mibefradil for CYP3A4) demonstrates an IC50 shift of >5-fold.

  • Data Interpretation: Calculate the IC50 for both arms. A fold-shift (IC50[-NADPH] / IC50[+NADPH]) greater than 1.5 indicates significant time-dependent CYP inhibition.

CYP_TDI_Workflow Step1 Test Compound + Human Liver Microsomes Step2A Pre-incubation (- NADPH) 30 min Step1->Step2A Step2B Pre-incubation (+ NADPH) 30 min Step1->Step2B Step3 Addition of CYP Probe Substrate Step2A->Step3 Step2B->Step3 Step4 LC-MS/MS Quantification of Metabolite Step3->Step4 Step5 IC50 Shift Calculation (Shift > 1.5x = TDI) Step4->Step5

Experimental workflow for identifying Cytochrome P450 Time-Dependent Inhibition (TDI).

Conclusion

The transition from traditional alkyl pyrazoles to oxetane-containing pyrazoles represents a masterclass in rational drug design. By leveraging the unique electron-withdrawing properties and rigid 3D geometry of the oxetane ring, medicinal chemists can systematically engineer out hERG and CYP liabilities while simultaneously improving metabolic stability. As demonstrated by the comparative data and validated through rigorous patch-clamp and TDI workflows, oxetane bioisosterism is an indispensable tool for advancing safe, highly potent therapeutics to the clinic.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. National Institutes of Health (NIH).
  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. National Institutes of Health (NIH).
  • Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1 - ACS Publications. American Chemical Society (ACS).
  • Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 - PMC. National Institutes of Health (NIH).

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